Product packaging for 2-Fluoro-3-methylbenzyl alcohol(Cat. No.:CAS No. 307975-03-7)

2-Fluoro-3-methylbenzyl alcohol

Cat. No.: B1333772
CAS No.: 307975-03-7
M. Wt: 140.15 g/mol
InChI Key: QUXNTFQQUQFLDI-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzyl alcohol is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO B1333772 2-Fluoro-3-methylbenzyl alcohol CAS No. 307975-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-3-methylphenyl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXNTFQQUQFLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382458
Record name 2-Fluoro-3-methylbenzyl alcohol
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307975-03-7
Record name 2-Fluoro-3-methylbenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methylbenzyl alcohol
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Foundational & Exploratory

Technical Guide: 2-Fluoro-3-methylbenzyl alcohol (CAS: 307975-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a fluorinated aromatic alcohol with applications in synthetic chemistry, particularly in the development of novel therapeutic agents. This document consolidates available chemical data, outlines a plausible synthetic pathway, and details its use in the synthesis of biologically active molecules.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₉FOAK Scientific[1], ChemicalBook[2]
Molecular Weight 140.16 g/mol AK Scientific[1], ChemicalBook[2]
IUPAC Name (2-Fluoro-3-methylphenyl)methanolMultiple Sources
CAS Number 307975-03-7Multiple Sources
Predicted XlogP 1.5PubChem
Monoisotopic Mass 140.06374 DaPubChem

Note: Experimental values for properties such as boiling point, melting point, and density are not consistently reported in publicly accessible literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. This plausible synthetic route starts from 2-fluoro-3-methylbenzaldehyde.

Experimental Protocol: Reduction of 2-Fluoro-3-methylbenzaldehyde

This protocol is a representative method based on standard chemical literature for the reduction of aldehydes to alcohols using sodium borohydride.[3]

Materials:

  • 2-Fluoro-3-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product may be purified by flash column chromatography on silica gel if necessary.

Synthesis_of_2_Fluoro_3_methylbenzyl_alcohol reactant 2-Fluoro-3-methylbenzaldehyde reagent NaBH₄, MeOH reactant->reagent product This compound reagent->product Reduction

Plausible synthesis of this compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications. A notable example is its use in the preparation of imidazopyrazine derivatives, which are being investigated as potential therapeutic agents.

Role in the Synthesis of Imidazopyrazine Derivatives

A patent discloses the use of this compound in the synthesis of imidazopyrazine derivatives for the potential treatment of various disorders, including schizophrenia spectrum disorders, neurotic and stress-related disorders, and substance-related and addictive disorders.[4]

Experimental Protocol: Synthesis of an Imidazopyrazine Derivative

The following is a generalized protocol based on the procedure described in patent WO2020245137A1.[4]

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,N-Dimethylformamide (DMF)

  • Imidazopyrazine core (Example 3a in the patent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Water

Procedure:

  • A mixture of this compound (2.0 eq) and CDI (2.0 eq) in DMF is heated at 50°C for 30 minutes. This step forms an activated intermediate.

  • The imidazopyrazine core (1.0 eq) and DIPEA (3.0 eq) are sequentially added to the reaction mixture.

  • The reaction is stirred for 16 hours at room temperature.

  • Upon completion, the reaction mixture is diluted with a 1:1 mixture of MeOH/Water.

  • The product is then filtered and purified by semipreparative HPLC to yield the desired imidazopyrazine derivative.

Drug_Development_Application cluster_activation Activation Step cluster_coupling Coupling Reaction alcohol 2-Fluoro-3-methylbenzyl alcohol cdi CDI alcohol->cdi activated_intermediate Activated Intermediate cdi->activated_intermediate DMF, 50°C core Imidazopyrazine Core activated_intermediate->core Coupling dipea DIPEA core->dipea final_product Imidazopyrazine Derivative dipea->final_product rt, 16h

Use in the synthesis of an imidazopyrazine derivative.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound are not widely available. For structural confirmation and purity assessment, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. The expected spectral features can be predicted based on the structure of the molecule.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the methyl protons, and the hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon atoms in proximity to the fluorine atom will exhibit C-F coupling.

  • IR: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching bands for the aromatic ring and the aliphatic groups, and C=C stretching bands for the aromatic ring are also expected.

  • MS: A molecular ion peak corresponding to the molecular weight of the compound (140.16 g/mol ).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data for structurally similar compounds such as other fluorinated benzyl alcohols suggest that it should be handled with care.

General Safety Precautions:

  • Irritant: May cause skin and eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.

References

physicochemical properties of 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-3-methylbenzyl Alcohol

Abstract

This document provides a detailed overview of the core , a substituted aromatic alcohol of interest in chemical synthesis and drug development. It consolidates available data on its structural and physical characteristics, outlines standard experimental protocols for their determination, and discusses its synthesis and reactivity. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

This compound, with the chemical formula C₈H₉FO, is an aromatic primary alcohol. Its structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a hydroxymethyl group at position 1. The presence and relative positions of these functional groups—the electron-withdrawing fluorine, the electron-donating methyl group, and the reactive alcohol moiety—impart specific chemical characteristics that make it a valuable intermediate in organic synthesis. Understanding its fundamental physicochemical properties is crucial for its effective application in research and development.

Physicochemical Properties

PropertyValueSource
IUPAC Name (2-Fluoro-3-methylphenyl)methanol[1]
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.15 g/mol [2]
Monoisotopic Mass 140.06374 Da[1]
Physical State Not specified (likely liquid or low-melting solid)N/A
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Density Data not availableN/A
Water Solubility Insoluble (predicted for analogue)[3]
XlogP (Predicted) 1.5[1]
SMILES CC1=C(C(=CC=C1)CO)F[1]
InChIKey QUXNTFQQUQFLDI-UHFFFAOYSA-N[1]

Synthesis and Reactivity

Synthesis

Substituted benzyl alcohols are commonly synthesized through the reduction of the corresponding benzoic acids or benzaldehydes. A general and industrially relevant pathway involves the catalytic hydrogenation of the aldehyde or the reduction of the carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This common synthesis approach provides a reliable method for producing this compound from its carbonyl precursors.[4]

G cluster_synthesis General Synthesis Pathway Precursor 2-Fluoro-3-methyl benzoic acid OR 2-Fluoro-3-methyl benzaldehyde Process Reduction Precursor->Process e.g., LiAlH₄, NaBH₄, or Catalytic Hydrogenation Product 2-Fluoro-3-methylbenzyl alcohol Process->Product G cluster_workflow Workflow: Melting Point Determination A 1. Prepare Sample (Dry, Powder, Load 2-3mm in Capillary Tube) B 2. Place in Apparatus (e.g., Mel-Temp) A->B C 3. Rapid Heating (to ~15°C below expected MP) B->C D 4. Slow Heating (1-2°C / min) C->D E 5. Observe & Record T₁ (First liquid drop appears) D->E F 6. Observe & Record T₂ (All solid melts) E->F G Result: Melting Point Range (T₁ - T₂) F->G

References

An In-depth Technical Guide to 2-Fluoro-3-methylbenzyl Alcohol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a valuable research chemical and building block in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. A standard laboratory-scale synthesis protocol is provided, along with expected analytical data for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Molecular Structure and Chemical Formula

This compound, with the CAS Number 307975-03-7, is an aromatic alcohol. The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a hydroxymethyl group at position 1.

Molecular Formula: C₈H₉FO[1]

IUPAC Name: (2-Fluoro-3-methylphenyl)methanol[1]

SMILES: Cc1cccc(F)c1CO

InChI: InChI=1S/C8H9FO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3[1]

InChIKey: QUXNTFQQUQFLDI-UHFFFAOYSA-N[1]

The structural formula of this compound is depicted in the following diagram:

Figure 1. Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that experimental values for some properties, such as melting and boiling points, are not widely reported in the literature and may vary depending on the purity of the sample.

PropertyValueReference
Molecular Weight 140.16 g/mol [1]
Molecular Formula C₈H₉FO[1]
CAS Number 307975-03-7
Appearance Not specified (likely a colorless liquid or low-melting solid)
Boiling Point Not determined
Melting Point Not determined
Density Not determined
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.

Synthesis Protocol

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2-fluoro-3-methylbenzoic acid, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[2][3][4][5]

Synthesis_Workflow start 2-Fluoro-3-methylbenzoic acid in dry THF reaction Reaction at 0°C to room temperature start->reaction reagent LiAlH₄ in dry THF reagent->reaction quench Quenching with water and NaOH solution reaction->quench extraction Extraction with an organic solvent (e.g., ethyl acetate) quench->extraction drying Drying of the organic layer (e.g., with Na₂SO₄) extraction->drying evaporation Solvent evaporation drying->evaporation purification Purification (e.g., column chromatography) evaporation->purification product This compound purification->product

Figure 2. Experimental workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-fluoro-3-methylbenzoic acid in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0 °C.

  • Isolation: The resulting precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization Data

The following tables summarize the expected analytical data for this compound. The exact values may vary slightly depending on the solvent and instrument used for analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.00m3HAromatic protons
~4.70s2H-CH₂OH
~2.30s3H-CH₃
~1.90t (broad)1H-OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)Assignment
~160 (d, J ≈ 245 Hz)C-F
~138Aromatic C-CH₃
~130Aromatic C-H
~128Aromatic C-H
~125 (d, J ≈ 15 Hz)Aromatic C-CH₂OH
~115 (d, J ≈ 20 Hz)Aromatic C-H
~60 (d, J ≈ 5 Hz)-CH₂OH
~15-CH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3350 (broad)O-H stretch
~2920C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~1250C-F stretch
~1030C-O stretch

MS (Mass Spectrometry)

m/zAssignment
140[M]⁺ (Molecular ion)
122[M - H₂O]⁺
111[M - CHO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Conclusion

This technical guide provides essential information on the molecular structure, properties, and a reliable synthesis protocol for this compound. The presented data serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its application in various synthetic and research endeavors.

References

synthesis of 2-Fluoro-3-methylbenzyl alcohol from 2-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methylbenzyl alcohol from its corresponding aldehyde, 2-fluoro-3-methylbenzaldehyde. The primary focus of this document is the chemical reduction of the aldehyde functionality to a primary alcohol. This transformation is a fundamental process in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and other fine chemicals. This guide details the prevalent methodologies for this reduction, including the use of sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. For each method, a comparative analysis of reaction conditions, yields, and safety considerations is presented. Detailed experimental protocols are provided, and quantitative data from analogous reactions are summarized to serve as a valuable reference for researchers and professionals in drug development.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available 2-fluoro-3-methylbenzaldehyde is a critical step in the development of more complex molecules. The reduction of an aldehyde to a primary alcohol is a well-established transformation in organic chemistry, and several reliable methods are available to achieve this conversion. The choice of a specific method often depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost and safety. This guide will explore the most common and effective methods for this synthesis.

Overview of Synthetic Pathways

The primary route for the synthesis of this compound is the reduction of 2-fluoro-3-methylbenzaldehyde. This can be achieved through several key methodologies:

  • Hydride Reduction with Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often preferred for its ease of handling and high yields.

  • Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of functional groups, requiring more stringent reaction conditions.

  • Catalytic Hydrogenation: A "green" and efficient method that utilizes hydrogen gas and a metal catalyst.

The general transformation is depicted in the following reaction scheme:

G reactant 2-Fluoro-3-methylbenzaldehyde product This compound reactant->product Reduction reagents [Reducing Agent] Solvent, Temp, Time reagents->product

Caption: General reaction scheme for the reduction of 2-fluoro-3-methylbenzaldehyde.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method is crucial for a successful synthesis. The following table summarizes quantitative data for the reduction of various substituted benzaldehydes, providing a comparative reference for the synthesis of this compound.

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Ethoxy-3-methoxybenzaldehydeNaBH₄ (Ultrasonic)-Room Temp0.2596[1]
BenzaldehydeNaBH₄ / wet SiO₂-Room Temp0.594[2]
2-ChlorobenzaldehydeNaBH₄ / NaNO₃ / H₂OWaterRoom Temp195[3]
CinnamaldehydeLiAlH₄Diethyl ether-10 to 100.5High[2]
Benzaldehyde DerivativesRu/CMK-3Isopropanol801>99[4]
4-ChlorobenzaldehydeRu/CMK-3Isopropanol80187.3[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using the three primary methods.

Sodium Borohydride (NaBH₄) Reduction

This method is often the preferred choice due to its simplicity, selectivity, and safety profile.

Workflow:

G A Dissolve 2-fluoro-3-methylbenzaldehyde in Methanol B Cool solution to 0°C A->B C Slowly add Sodium Borohydride B->C D Stir at room temperature C->D E Quench with dilute HCl D->E F Extract with Ethyl Acetate E->F G Dry organic layer and evaporate solvent F->G H Purify by column chromatography G->H

Caption: Workflow for NaBH₄ reduction.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding 1M hydrochloric acid (HCl) until the pH is acidic (pH ~5-6) and gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Lithium Aluminum Hydride (LiAlH₄) Reduction

This method is suitable for a rapid and complete reduction. However, it requires strict anhydrous conditions and careful handling of the pyrophoric reagent.

Workflow:

G A Suspend LiAlH₄ in anhydrous THF B Cool to 0°C under Nitrogen A->B C Add 2-fluoro-3-methylbenzaldehyde solution dropwise B->C D Stir at 0°C C->D E Quench sequentially with H₂O, NaOH (aq), and H₂O D->E F Filter the resulting solid E->F G Dry organic layer and evaporate solvent F->G H Purify by vacuum distillation or chromatography G->H

Caption: Workflow for LiAlH₄ reduction.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (1.1 eq) and anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH₄).

  • Cool the suspension to 0°C in an ice bath under a nitrogen atmosphere.

  • Dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous THF (5 mL per gram of aldehyde) and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction carefully by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (NaOH) (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or flash column chromatography.

Catalytic Hydrogenation

This method is an environmentally friendly alternative that often provides high yields and purity.

Workflow:

G A Dissolve aldehyde in Ethanol/Ethyl Acetate B Add Palladium on Carbon (Pd/C) catalyst A->B C Pressurize with Hydrogen gas B->C D Stir vigorously at room temperature C->D E Filter catalyst through Celite® D->E F Evaporate solvent E->F G Purify if necessary F->G

Caption: Workflow for catalytic hydrogenation.

Procedure:

  • In a hydrogenation vessel, dissolve 2-fluoro-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of aldehyde).

  • Add 10% palladium on carbon (Pd/C) (1-5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the product, which is often of high purity. Further purification can be performed if necessary.

Safety Considerations

  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, it is still a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. It reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate fire-extinguishing material (e.g., dry sand) should be readily available.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield and operate in a well-ventilated area. The palladium catalyst can be pyrophoric upon exposure to air after the reaction, especially when dry. The filter cake should be kept wet with water before disposal.

Conclusion

The synthesis of this compound from 2-fluoro-3-methylbenzaldehyde can be effectively achieved through several reduction methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety protocols. Sodium borohydride reduction offers a good balance of reactivity, selectivity, and safety for most laboratory-scale syntheses. Lithium aluminum hydride provides a more powerful option when rapid and complete reduction is necessary, though it demands more stringent handling procedures. Catalytic hydrogenation stands out as a green and efficient alternative, particularly for larger-scale production. The protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their needs.

References

Navigating the Solubility of 2-Fluoro-3-methylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-methylbenzyl alcohol is an aromatic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for researchers, scientists, and drug development professionals involved in process development, formulation, and quality control. The solubility profile dictates the choice of solvents for reactions, purification, and the preparation of formulations.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents detailed experimental protocols for its quantitative determination in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." The structure of this compound, featuring a polar hydroxyl group, a nonpolar aromatic ring, a hydrophobic methyl group, and an electronegative fluorine atom, suggests a nuanced solubility profile.

  • Molecular Structure: C₈H₉FO

  • Molar Mass: 140.15 g/mol

  • Key Structural Features:

    • Hydroxyl Group (-OH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) and, to a lesser extent, in water.[1]

    • Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar solvents such as toluene, hexane, and other hydrocarbons.

    • Methyl Group (-CH₃): This alkyl group is nonpolar and increases the hydrophobic character of the molecule, which tends to decrease solubility in highly polar solvents like water.[2]

    • Fluorine Atom (-F): Fluorine is the most electronegative element, and its presence can influence the molecule's dipole moment and its ability to participate in hydrogen bonding as an acceptor. The effect of fluorination on the solubility of benzyl alcohol derivatives can be complex, influencing both polarity and intermolecular interactions.[3]

Expected Solubility Trends:

Based on these structural features, the following general solubility trends can be anticipated for this compound:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) due to the combined influence of the hydroxyl group and the overall molecular structure. Benzyl alcohol, the parent compound, is miscible with alcohols.[4]

  • Moderate to Good Solubility: Expected in solvents of intermediate polarity like dichloromethane and ethers.

  • Low Solubility: Expected in highly nonpolar solvents (e.g., hexane, cyclohexane) and in water. The hydrophobic nature of the substituted benzene ring will likely limit its aqueous solubility, although it will be higher than that of the corresponding toluene derivative due to the hydroxyl group.[5][6]

The following table provides a template for recording experimentally determined solubility data.

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Observations
Polar Protic Methanol
Ethanol
Isopropanol
Polar Aprotic Acetone
Ethyl Acetate
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Nonpolar Aromatic Toluene
Nonpolar Aliphatic Hexane
Cyclohexane
Chlorinated Dichloromethane
Chloroform

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols for the gravimetric and UV-Vis spectroscopic methods are widely accepted and can be readily implemented.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a solvent.[6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[7]

Apparatus and Materials:

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Conical flasks or vials with secure caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

  • Evaporating dish or pre-weighed vial

  • Oven

  • Desiccator

  • This compound

  • Selected organic solvents

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a conical flask. An excess of the solid should be visible.

    • Securely cap the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check to ensure undissolved solid remains.

  • Separation of Saturated Solution:

    • Allow the flask to stand at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is crucial to remove any fine, undissolved particles.

  • Solvent Evaporation and Weighing:

    • Weigh the evaporating dish containing the filtrate to determine the mass of the saturated solution.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C, depending on the solvent's boiling point). A vacuum oven is preferred for high-boiling point solvents.

    • Continue drying until a constant weight is achieved.

    • Cool the dish in a desiccator before each weighing to prevent moisture absorption.

Calculation:

  • Weight of empty dish: W₁

  • Weight of dish + saturated solution: W₂

  • Weight of dish + dry solute: W₃

  • Weight of solute: W₄ = W₃ - W₁

  • Weight of solvent: W₅ = W₂ - W₃

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb ultraviolet or visible light. It is a rapid and sensitive technique, ideal for high-throughput screening.[8]

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker

  • Filtration apparatus

  • This compound

  • UV-grade organic solvents

Procedure:

  • Determination of Maximum Absorbance (λ_max):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations by accurately weighing the solute and dissolving it in a known volume of the solvent.

    • Measure the absorbance of each standard solution at the determined λ_max.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, and its equation (from the Beer-Lambert law, A = εbc) will be used to determine the concentration of the unknown sample.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

    • Filter the saturated solution to remove any undissolved solid.

    • Accurately dilute a known volume of the clear filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

Calculation:

  • Using the equation from the calibration curve, calculate the concentration of the diluted solution.

  • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination A Start: Define Solvent & Temperature B Add excess 2-Fluoro-3-methylbenzyl alcohol to solvent A->B C Equilibrate in Thermostatic Shaker (e.g., 24h) B->C D Check for remaining undissolved solid C->D D->B No, add more solute E Filter supernatant to get clear saturated solution D->E Yes F Choose Analytical Method E->F G1 Gravimetric Method F->G1 Gravimetric S1 UV-Vis Spectroscopy F->S1 Spectroscopic G2 Take known volume/mass of filtrate G1->G2 G3 Evaporate solvent to dryness G2->G3 G4 Weigh the dry solute residue G3->G4 G5 Calculate Solubility (e.g., g/100 mL) G4->G5 S2 Prepare Calibration Curve S1->S2 S3 Accurately dilute saturated solution S1->S3 S2->S3 S4 Measure absorbance at λmax S3->S4 S5 Calculate Concentration & Solubility S4->S5

Caption: A flowchart of the experimental workflow for determining solubility.

References

Stability and Storage of 2-Fluoro-3-methylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3-methylbenzyl alcohol. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related benzyl alcohol derivatives to infer potential degradation pathways and appropriate handling procedures. All recommendations should be verified through compound-specific stability studies.

Physicochemical Properties and General Stability

This compound is a substituted aromatic alcohol. The presence of the fluorine atom and the methyl group on the benzene ring can influence its chemical reactivity and stability compared to unsubstituted benzyl alcohol. Generally, benzyl alcohols are known to be susceptible to oxidation, especially in the presence of air and light. They are typically stable under standard ambient conditions when stored properly.

Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets for similar compounds:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential degradation reactions.
Light Protect from light.Benzyl alcohols can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.Prevents oxidation by atmospheric oxygen.
Ventilation Store in a well-ventilated area.General safety precaution for chemical storage.
Incompatible Materials Keep away from strong oxidizing agents, acids, and bases.Avoids potential hazardous reactions and degradation.

Potential Degradation Pathways

Based on the known degradation of benzyl alcohol, the following pathways are proposed for this compound. The fluorine and methyl substituents may affect the rate and regioselectivity of these reactions.

Oxidation

The primary degradation pathway for benzyl alcohols is oxidation of the benzylic alcohol group. This can occur in the presence of atmospheric oxygen and can be accelerated by heat, light, and metal catalysts. The initial oxidation product is the corresponding aldehyde, which can be further oxidized to a carboxylic acid.

  • Step 1: Oxidation of this compound to 2-Fluoro-3-methylbenzaldehyde.

  • Step 2: Further oxidation of 2-Fluoro-3-methylbenzaldehyde to 2-Fluoro-3-methylbenzoic acid.

Oxidation_Pathway This compound This compound 2-Fluoro-3-methylbenzaldehyde 2-Fluoro-3-methylbenzaldehyde This compound->2-Fluoro-3-methylbenzaldehyde Oxidation 2-Fluoro-3-methylbenzoic acid 2-Fluoro-3-methylbenzoic acid 2-Fluoro-3-methylbenzaldehyde->2-Fluoro-3-methylbenzoic acid Oxidation

Figure 1: Proposed Oxidation Pathway
Photodegradation

Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions. For benzyl alcohols, this can lead to the formation of various photoproducts, including the corresponding aldehyde and potentially products from the cleavage of the C-C bond between the phenyl ring and the carbinol carbon.

Thermal Degradation

At elevated temperatures, benzyl alcohol can undergo decomposition. For substituted benzyl alcohols, the specific degradation products will depend on the nature and position of the substituents. High temperatures could potentially lead to the formation of cresols or other rearrangement products.

Acid/Base Catalyzed Degradation

Strong acidic or basic conditions can promote dehydration or other rearrangement reactions of benzyl alcohols. While generally stable under neutral pH, prolonged exposure to harsh pH conditions should be avoided.

Experimental Protocols for Stability Testing

To assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Development of a Stability-Indicating HPLC Method

A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The method should be optimized to achieve adequate separation of the parent compound from its potential degradation products.

HPLC_Method_Development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Standard and Sample Solutions Prepare Standard and Sample Solutions Inject into HPLC Inject into HPLC Prepare Standard and Sample Solutions->Inject into HPLC Separate on C18 Column Separate on C18 Column Inject into HPLC->Separate on C18 Column Detect with UV Detector Detect with UV Detector Separate on C18 Column->Detect with UV Detector Quantify Peak Areas Quantify Peak Areas Detect with UV Detector->Quantify Peak Areas Assess Purity and Degradation Assess Purity and Degradation Quantify Peak Areas->Assess Purity and Degradation

Figure 2: HPLC Experimental Workflow
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. The following conditions are recommended:

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize before analysis.
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize before analysis.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period.
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

Forced_Degradation_Workflow This compound This compound Acid Stress Acid Stress This compound->Acid Stress Base Stress Base Stress This compound->Base Stress Oxidative Stress Oxidative Stress This compound->Oxidative Stress Thermal Stress Thermal Stress This compound->Thermal Stress Photolytic Stress Photolytic Stress This compound->Photolytic Stress Analyze by HPLC Analyze by HPLC Acid Stress->Analyze by HPLC Base Stress->Analyze by HPLC Oxidative Stress->Analyze by HPLC Thermal Stress->Analyze by HPLC Photolytic Stress->Analyze by HPLC Identify Degradation Products Identify Degradation Products Analyze by HPLC->Identify Degradation Products

Figure 3: Forced Degradation Study Workflow

Synthesis and Potential Impurities

The synthesis of this compound likely involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. Potential process-related impurities could include:

  • Starting Materials: Unreacted 2-fluoro-3-methylbenzoic acid or 2-fluoro-3-methylbenzaldehyde.

  • By-products of Reduction: Over-reduction products or by-products from the specific reducing agent used.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Impurities should be monitored using a validated analytical method, and their levels controlled according to relevant regulatory guidelines.

Conclusion

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Fluoro-3-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 2-Fluoro-3-methylbenzyl alcohol (CAS No. 307975-03-7), a fluorinated aromatic alcohol used in chemical synthesis and research.[1][2][3] Given the limited publicly available toxicological data for this specific compound, this guide amalgamates information from Safety Data Sheets (SDS) for the compound and its close structural analogs, alongside general toxicological principles for fluorinated aromatic compounds. The aim is to equip researchers and drug development professionals with the necessary knowledge to handle this chemical safely.

Hazard Identification and Classification

While a specific GHS classification for this compound is not universally available, based on the data from suppliers and the hazard profiles of structurally similar compounds such as 2-Fluoro-3-methoxybenzyl alcohol and other substituted benzyl alcohols, a GHS classification can be inferred. The primary hazards are expected to be related to irritation of the skin, eyes, and respiratory tract.[4]

Table 1: GHS Classification and Hazard Statements

Hazard ClassCategoryHazard StatementSource (Analog)
Skin Corrosion/Irritation2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[4]

Note: This classification is based on data for 2-Fluoro-3-methoxybenzyl alcohol and is provided as a likely hazard profile in the absence of specific data for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Fluoro-3-methoxybenzyl alcoholBenzyl Alcohol
CAS Number 307975-03-7[1][2][3]178974-59-9[4]100-51-6
Molecular Formula C8H9FO[2][3]C8H9FO2[4]C7H8O
Molecular Weight 140.15 g/mol 156.15 g/mol 108.14 g/mol
Appearance Not specified (likely a liquid or low-melting solid)Not specifiedColorless liquid
Boiling Point Not availableNot available205.3 °C
Flash Point Not availableNot available93 °C
Solubility Not specifiedNot specifiedSlightly soluble in water

Toxicological Information

Table 3: Acute Toxicity Data for Benzyl Alcohol (for reference)

Route of ExposureSpeciesValue
Oral LD50Rat1230 mg/kg
Dermal LD50Rabbit2000 mg/kg
Inhalation LC50Rat (4h)>4178 mg/m³

Source: Data for Benzyl Alcohol. The toxicity of this compound may differ.

The introduction of a fluorine atom can alter the metabolic profile and toxicity of a molecule. While fluorination can sometimes decrease toxicity, in other cases, it can enhance it. Therefore, this compound should be handled with the assumption that it may have a toxicological profile similar to or potentially more pronounced than benzyl alcohol.

Safety Precautions and Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following safety precautions and personal protective equipment are mandatory when handling this compound.

Table 4: Recommended Safety Precautions and PPE

Precaution/PPESpecificationRationale
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[6]To minimize inhalation of vapors.
Eye Protection Chemical safety goggles or a face shield.[4]To protect against splashes and eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact.
Respiratory Protection Not typically required with adequate engineering controls. If vapors are not controlled, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent respiratory irritation in case of insufficient ventilation.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent ingestion.

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Source: General first aid procedures for chemical exposure, consistent with SDS for related compounds.[6]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol is a general method to assess the cytotoxicity of a test compound and can be adapted for this compound. The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]

1. Cell Culture:

  • Culture a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in an incubator at 37°C in a humidified atmosphere of 5% CO2.

2. Seeding of Cells:

  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
  • Incubate the plates for 24 hours to allow for cell attachment.

3. Treatment with Test Compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
  • Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls.
  • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

4. Neutral Red Uptake Assay:

  • After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
  • Add 100 µL of medium containing a final concentration of 50 µg/mL of neutral red to each well.
  • Incubate the plates for 3 hours to allow for dye uptake by viable cells.
  • After incubation, remove the neutral red medium and wash the cells with PBS.
  • Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.
  • Shake the plates for 10 minutes on a microplate shaker.

5. Data Analysis:

  • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Logical Relationship: Chemical Hazard Assessment Workflow

A systematic approach is necessary to evaluate and manage the risks associated with handling chemicals in a laboratory setting.[8]

HazardAssessmentWorkflow A 1. Identify Hazards (Chemical & Physical Properties, Toxicity Data) B 2. Assess Risks (Likelihood & Severity of Exposure) A->B Evaluate Potential for Harm C 3. Implement Control Measures (Engineering Controls, PPE, SOPs) B->C Mitigate Identified Risks D 4. Review & Re-evaluate (Monitor Effectiveness, Update as Needed) C->D Ensure Ongoing Safety D->A Feedback Loop for New Information

Caption: A general workflow for assessing and managing chemical hazards in a laboratory.

Signaling Pathway: Postulated Metabolic Pathway of this compound

The metabolism of benzyl alcohol in biological systems typically involves oxidation to the corresponding aldehyde and then to the carboxylic acid, which is subsequently conjugated and excreted. It is plausible that this compound follows a similar metabolic pathway.

MetabolicPathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Excretion A 2-Fluoro-3-methylbenzyl Alcohol B 2-Fluoro-3-methyl- benzaldehyde A->B Alcohol Dehydrogenase C 2-Fluoro-3-methyl- benzoic Acid B->C Aldehyde Dehydrogenase D Conjugation (e.g., with Glycine) C->D E Excretion (Urine) D->E

Caption: A postulated metabolic pathway for this compound based on known benzyl alcohol metabolism.

References

An In-depth Technical Guide to 2-Fluoro-3-methylbenzyl alcohol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl alcohol, a fluorinated aromatic alcohol of interest in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, outlines plausible synthetic routes based on established chemical principles, and provides detailed hypothetical experimental protocols. Due to the limited publicly available information on the specific discovery and detailed synthetic procedures for this compound, this guide consolidates general knowledge of related reactions to provide a practical framework for its synthesis and handling.

Introduction

This compound, with the CAS number 307975-03-7, is a substituted aromatic alcohol. The presence of a fluorine atom and a methyl group on the benzene ring imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. The fluorine substituent can influence metabolic stability, binding affinity, and lipophilicity of a parent molecule, properties of significant interest in drug design. This guide aims to provide a foundational understanding of this compound for researchers and professionals in the field.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its potential precursors, 2-Fluoro-3-methylbenzoic acid and 2-Fluorotoluene, is presented below. These properties are essential for designing synthetic procedures, purification methods, and for safe handling and storage.

PropertyThis compound2-Fluoro-3-methylbenzoic acid2-Fluorotoluene
CAS Number 307975-03-7315-31-195-52-3
Molecular Formula C₈H₉FOC₈H₇FO₂C₇H₇F
Molecular Weight 140.16 g/mol 154.14 g/mol 110.13 g/mol
Appearance Not specified in available literatureWhite to off-white solidColorless liquid
Boiling Point Not specified in available literatureNot specified in available literature113-114 °C
Melting Point Not specified in available literatureNot specified in available literature-62 °C
Density Not specified in available literatureNot specified in available literature1.001 g/mL at 25 °C

Discovery and History

The specific details surrounding the initial discovery and first synthesis of this compound are not well-documented in readily accessible scientific literature or patents. Its CAS number, 307975-03-7, indicates its registration in the chemical literature, and its commercial availability suggests its use as a building block in organic synthesis. The compound is mentioned in a patent (WO2020245137A1) as a reactant in the synthesis of imidazopyrazine derivatives, highlighting its role as a chemical intermediate in the development of new molecules. However, the patent does not provide the synthesis protocol for the alcohol itself. The history of this specific molecule is likely embedded within the broader context of the development of fluorinated organic compounds for applications in medicinal chemistry and materials science.

Synthetic Routes

Two primary synthetic pathways for the preparation of this compound can be proposed based on standard organic chemistry transformations:

  • Reduction of 2-Fluoro-3-methylbenzoic acid: This is a common and generally high-yielding method for the synthesis of benzyl alcohols.

  • Hydroxymethylation of 2-Fluorotoluene: This route involves the direct introduction of a hydroxymethyl group onto the aromatic ring.

The following sections will detail the hypothetical experimental protocols for these routes.

Synthesis of 2-Fluoro-3-methylbenzoic acid (Precursor)

A potential route to the precursor, 2-Fluoro-3-methylbenzoic acid, involves the ortho-lithiation of 2-fluorotoluene followed by carboxylation.

Synthesis_of_Precursor start 2-Fluorotoluene reagents1 n-BuLi, THF -78 °C intermediate1 Lithiated Intermediate start->intermediate1 Ortho-lithiation reagents2 1. CO₂ (s) 2. H₃O⁺ product 2-Fluoro-3-methylbenzoic acid intermediate1->product Carboxylation

Fig. 1: Synthesis of 2-Fluoro-3-methylbenzoic acid.
Synthesis Route 1: Reduction of 2-Fluoro-3-methylbenzoic acid

This is a reliable method for converting a carboxylic acid to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

Reduction_of_Benzoic_Acid start 2-Fluoro-3-methylbenzoic acid reagents 1. LiAlH₄, THF 2. H₂O/H⁺ quench product This compound start->product Reduction

Fig. 2: Reduction of 2-Fluoro-3-methylbenzoic acid.
Synthesis Route 2: Hydroxymethylation of 2-Fluorotoluene

This approach involves an electrophilic substitution reaction to introduce the hydroxymethyl group. This can be a more direct route but may suffer from issues with regioselectivity and side reactions.

Hydroxymethylation start 2-Fluorotoluene reagents 1. Paraformaldehyde, H⁺ 2. Workup product This compound start->product Electrophilic Hydroxymethylation

Fig. 3: Hydroxymethylation of 2-Fluorotoluene.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the routes described above. These protocols are derived from standard procedures for similar transformations and should be adapted and optimized by a qualified chemist.

Protocol for Synthesis Route 1: Reduction of 2-Fluoro-3-methylbenzoic acid with Lithium Aluminum Hydride

Materials:

  • 2-Fluoro-3-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

  • Reagent Addition: The flask is allowed to cool to room temperature under nitrogen. Anhydrous THF (100 mL) and lithium aluminum hydride (X g, Y mmol, 1.5 eq.) are added to the flask. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of 2-Fluoro-3-methylbenzoic acid (A g, B mmol, 1.0 eq.) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of deionized water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally deionized water (3X mL).

  • Workup: The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Protocol for Synthesis Route 2: Hydroxymethylation of 2-Fluorotoluene

Materials:

  • 2-Fluorotoluene

  • Paraformaldehyde

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-Fluorotoluene (A g, B mmol, 1.0 eq.) and glacial acetic acid (100 mL).

  • Reagent Addition: Cool the mixture in an ice bath and add paraformaldehyde (X g, Y mmol, 1.2 eq.). While stirring vigorously, slowly add concentrated sulfuric acid (Z mL) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into a beaker containing ice water (200 mL) and extract with dichloromethane (3 x 75 mL).

  • Neutralization and Washing: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases. Then wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, which may contain isomeric byproducts, is purified by column chromatography on silica gel to isolate this compound.

Safety and Handling

This compound and its precursors should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All reactions involving flammable solvents and reactive reagents like lithium aluminum hydride must be conducted with extreme caution and under an inert atmosphere. Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and disposal information.

Conclusion

A Technical Guide to 2-Fluoro-3-methylbenzyl Alcohol for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-3-methylbenzyl alcohol, a key building block in medicinal chemistry and organic synthesis. This document outlines its commercial availability, a representative synthetic application, and its role in the broader context of drug discovery.

Commercial Sourcing of this compound

The availability of high-quality starting materials is crucial for reproducible research and development. This compound can be sourced from a number of specialized chemical suppliers. The following table summarizes the quantitative data available from prominent vendors.

SupplierCatalog NumberPurityAvailable Quantities
AK Scientific, Inc.Z0495≥ 95%1g, 5g, 10g, 25g[1]
Combi-Blocks (via Sigma-Aldrich)COM448620147--[2]

Data for Combi-Blocks is listed on the Sigma-Aldrich website, but specific purity and quantity information was not available at the time of this guide's compilation.

Application in Organic Synthesis: A Representative Protocol

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its hydroxyl group can be readily functionalized, for example, through esterification to introduce new pharmacophores or modify the physicochemical properties of a lead compound. The following is a representative experimental protocol for the esterification of a substituted benzyl alcohol.

Representative Experiment: Synthesis of a Benzyl Ester

Objective: To provide a general procedure for the esterification of a substituted benzyl alcohol, illustrating a common synthetic application for compounds like this compound.

Methodology:

  • Reagent Preparation:

    • Dissolve the substituted benzyl alcohol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base (1.5 equivalents), such as triethylamine or pyridine, to the solution.

    • In a separate container, dissolve the carboxylic acid (1.2 equivalents) in the same solvent.

  • Reaction Setup:

    • Cool the benzyl alcohol solution to 0 °C using an ice bath.

    • Slowly add the carboxylic acid solution to the stirring benzyl alcohol solution.

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), to the reaction mixture.

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ester.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizing Synthetic and Discovery Workflows

To conceptualize the utility of this compound, the following diagrams illustrate a general synthetic workflow and its position within the drug discovery pipeline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvents glassware Glassware Setup reagents->glassware addition Reagent Addition glassware->addition monitoring Reaction Monitoring (TLC) addition->monitoring extraction Extraction & Washing monitoring->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Analysis (HPLC) characterization->purity G cluster_discovery Drug Discovery Pipeline bb Building Block (e.g., this compound) synthesis Chemical Synthesis bb->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Methodological & Application

2-Fluoro-3-methylbenzyl Alcohol: A Key Building Block for Potent Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Fluoro-3-methylbenzyl alcohol has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapies. The strategic incorporation of the 2-fluoro-3-methylphenyl moiety can significantly enhance the pharmacological properties of drug candidates. The fluorine atom, with its high electronegativity and small size, can improve metabolic stability, modulate lipophilicity, and increase binding affinity to target proteins.[1][2] This document provides detailed application notes on the use of this compound in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, along with comprehensive experimental protocols for key synthetic transformations.

Introduction

Fluorinated organic compounds play a crucial role in modern drug discovery and development. The introduction of fluorine into a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[2] this compound is a versatile precursor for introducing the 2-fluoro-3-methylbenzyl group into target molecules. This moiety is particularly relevant in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One important family of kinases is the Tropomyosin receptor kinase (TRK) family (TrkA, TrkB, and TrkC), which are activated by neurotrophins and play a critical role in the development and function of the nervous system.[3][4] Gene fusions involving the NTRK genes can lead to the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in a variety of tumors.[5]

Larotrectinib is a potent and selective inhibitor of TRK fusion proteins.[5] Analogs of Larotrectinib incorporating the 2-fluoro-3-methylbenzyl moiety have shown significant promise as TrkA inhibitors. This document will focus on the synthetic route to a representative TrkA inhibitor starting from this compound.

Application in the Synthesis of TrkA Inhibitors

This compound serves as a key starting material for the synthesis of potent TrkA inhibitors. The synthesis typically involves a two-step process:

  • Activation of the Alcohol : The hydroxyl group of this compound is a poor leaving group. Therefore, it is first converted to a more reactive functional group, such as a benzyl bromide. This transformation "activates" the building block for subsequent nucleophilic substitution reactions.

  • Coupling with a Heterocyclic Core : The activated 2-fluoro-3-methylbenzyl bromide is then coupled with a suitable nitrogen-containing heterocyclic core, such as a pyrazole derivative, to assemble the final kinase inhibitor.

This synthetic strategy allows for the modular construction of complex drug molecules, where the properties of the final compound can be fine-tuned by modifying the structure of the building blocks.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a representative TrkA inhibitor using this compound as a starting material.

Table 1: Synthesis of 2-Fluoro-3-methylbenzyl Bromide

StepReactantReagentSolventTemp (°C)Time (h)Yield (%)
1This compoundPBr₃Dichloromethane0 to RT292

Table 2: Synthesis of a Representative TrkA Inhibitor

StepReactantsBaseSolventTemp (°C)Time (h)Yield (%)
22-Fluoro-3-methylbenzyl bromide, Pyrazole IntermediateK₂CO₃Acetonitrile801285

Table 3: Biological Activity of the Final Compound

CompoundTargetIC₅₀ (nM)
TrkA InhibitorTrkA15

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-methylbenzyl bromide

Objective: To activate this compound for subsequent nucleophilic substitution by converting the hydroxyl group to a bromide.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford 2-Fluoro-3-methylbenzyl bromide as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of the TrkA Inhibitor

Objective: To synthesize the final TrkA inhibitor by coupling 2-Fluoro-3-methylbenzyl bromide with a pyrazole intermediate.

Materials:

  • 2-Fluoro-3-methylbenzyl bromide

  • Appropriate pyrazole intermediate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrazole intermediate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 2-Fluoro-3-methylbenzyl bromide (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure TrkA inhibitor.

Visualizations

Signaling Pathway

TRKA_Signaling_Pathway cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway NGF Neurotrophins (e.g., NGF) TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization & Autophosphorylation TrkA->Dimerization p_TrkA p-TrkA Dimerization->p_TrkA Shc Shc p_TrkA->Shc Recruits PI3K PI3K p_TrkA->PI3K Activates Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Survival Cell Survival Akt->Survival Promotes Larotrectinib TrkA Inhibitor (e.g., Larotrectinib Analog) Larotrectinib->p_TrkA Inhibits

Caption: TrkA Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow Start This compound Bromination Protocol 1: Bromination with PBr₃ Start->Bromination Intermediate1 2-Fluoro-3-methylbenzyl bromide Bromination->Intermediate1 Coupling Protocol 2: N-Alkylation of Pyrazole Intermediate Intermediate1->Coupling Crude_Product Crude TrkA Inhibitor Coupling->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Final_Product Pure TrkA Inhibitor Purification->Final_Product Bio_Assay Biological Activity Testing (IC₅₀) Final_Product->Bio_Assay

Caption: Synthetic Workflow for TrkA Inhibitor.

References

Application Notes and Protocols: Oxidation of 2-Fluoro-3-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, providing key intermediates for the construction of complex molecules, particularly in the pharmaceutical industry. 2-Fluoro-3-methylbenzyl alcohol is a valuable starting material, and its oxidation product, 2-fluoro-3-methylbenzaldehyde, serves as a crucial building block in the synthesis of various bioactive compounds, including anti-inflammatory and analgesic agents. The presence of the fluoro and methyl groups on the aromatic ring can significantly influence the pharmacological properties of the final drug candidates, such as metabolic stability and binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the oxidation of this compound to 2-fluoro-3-methylbenzaldehyde using common and effective oxidizing agents: Pyridinium Chlorochromate (PCC), Activated Manganese Dioxide (MnO₂), and Swern Oxidation.

Reaction of this compound with Oxidizing Agents

The oxidation of this compound to 2-fluoro-3-methylbenzaldehyde can be achieved using several mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. The choice of oxidant often depends on factors such as substrate tolerance to reaction conditions, desired scale, and ease of workup.

Oxidation with Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a versatile and reliable reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), at room temperature.[2]

Data Presentation
Starting MaterialOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcoholPCCDCMRT2-4>80[2]
4-Methylbenzyl alcoholPCCDCMRT292Representative
4-Fluorobenzyl alcoholPCCDCMRT388Representative
Experimental Protocol

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5-10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short pad of silica gel to filter off the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Oxidation with Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols.[3] The reaction is heterogeneous and typically carried out by stirring the alcohol with a stoichiometric excess of MnO₂ in a non-polar solvent like dichloromethane or chloroform at room temperature or with gentle heating.[4][5]

Data Presentation

Specific quantitative data for the MnO₂ oxidation of this compound is not available in the reviewed literature. The table below presents data for the oxidation of other benzylic alcohols as a reference.

Starting MaterialOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcoholActivated MnO₂DichloromethaneRT2485-95[6]
4-Chlorobenzyl alcoholActivated MnO₂ChloroformReflux590[6]
Cinnamyl alcoholActivated MnO₂HexaneRT492[4]
Experimental Protocol

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite® or filter paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, 10-20 mL per gram of alcohol) in a round-bottom flask, add activated MnO₂ (5-10 equivalents).

  • Stir the suspension vigorously at room temperature or under reflux. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.

  • Wash the filter cake thoroughly with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-fluoro-3-methylbenzaldehyde.

  • Purify the product by column chromatography or distillation if required.

Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[7][8] A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then used to promote the elimination reaction.

Data Presentation

While a specific protocol for this compound was not found, the Swern oxidation is widely applicable to a broad range of substituted benzyl alcohols with generally high yields.

Starting MaterialActivating AgentBaseTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcohol(COCl)₂Et₃N-78 to RT1-284.7[9]
1-N-Benzyl-9,10-dihydrolysergolTFAATEA-651667[10]
Various primary alcohols(COCl)₂Et₃N-78 to RT1-3>90[11][12]
Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride or Trifluoroacetic anhydride (TFAA)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a septum

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via syringe. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise over 5-10 minutes. Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise to the reaction mixture.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

General Reaction Scheme

Oxidation_Reaction General Oxidation of this compound cluster_reactants Reactant cluster_products Product Reactant This compound (C8H9FO) Product 2-Fluoro-3-methylbenzaldehyde (C8H7FO) Reactant->Product Oxidation OxidizingAgent [Oxidizing Agent] PCC, MnO2, or Swern Reagents

Caption: General oxidation of this compound.

Experimental Workflow for Swern Oxidation

Swern_Workflow Experimental Workflow for Swern Oxidation A 1. Prepare solution of oxalyl chloride in anhydrous DCM at -78 °C B 2. Add DMSO solution and stir for 15 min A->B C 3. Add 2-Fluoro-3-methylbenzyl alcohol solution and stir for 30-60 min B->C D 4. Add triethylamine and stir for 15 min at -78 °C C->D E 5. Warm to room temperature D->E F 6. Quench with water and perform aqueous workup E->F G 7. Extract with DCM, dry, and concentrate F->G H 8. Purify by column chromatography G->H I Isolated 2-Fluoro-3-methylbenzaldehyde H->I

Caption: Step-by-step workflow for Swern oxidation.

Applications in Drug Development

2-Fluoro-3-methylbenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. The unique substitution pattern on the aromatic ring can impart favorable properties to the final drug molecule.

For instance, fluorinated benzaldehyde derivatives are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and its analogues.[13][14] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Furthermore, studies on benzaldehyde derivatives have indicated their potential to modulate key signaling pathways involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][15] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including the production of pro-inflammatory cytokines.[16] Inhibition of this pathway can lead to a reduction in the inflammatory response.

MAPK Signaling Pathway in Inflammation

MAPK_Pathway MAPK Signaling Pathway in Inflammation cluster_stimuli Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Cytokines, LPS, Stress MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates InflammatoryGenes Inflammatory Gene Expression (Cytokines, Chemokines) TranscriptionFactors->InflammatoryGenes induces Benzaldehyde_Derivative Benzaldehyde-Derived Drug Candidate Benzaldehyde_Derivative->MAPK inhibits

References

Application Notes and Protocols for the Esterification of 2-Fluoro-3-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of esters from 2-Fluoro-3-methylbenzyl alcohol, a common structural motif in medicinal chemistry. The following methods are presented to accommodate a range of substrate sensitivities and laboratory capabilities.

Introduction

Esterification is a fundamental transformation in organic synthesis. The choice of method depends on factors such as the steric hindrance of the alcohol and carboxylic acid, the presence of acid or base-sensitive functional groups, and desired reaction conditions. For a substituted benzyl alcohol like this compound, several common esterification procedures are applicable. This guide outlines three robust methods: Fischer-Speier Esterification, Steglich Esterification, and Acylation with Acyl Chlorides.

Comparative Data of Esterification Methods

The selection of an appropriate esterification protocol can be guided by the typical yields and reaction conditions. The following table summarizes expected outcomes for the esterification of a generic carboxylic acid with this compound based on established chemical principles.

MethodCatalyst/ReagentSolventTemperatureTypical YieldByproducts
Fischer-Speier Esterification Conc. H₂SO₄ (catalytic)Excess Carboxylic Acid or inert solventRefluxModerate to HighWater
Steglich Esterification DCC/EDC, DMAP (catalytic)Dichloromethane (DCM) or Tetrahydrofuran (THF)Room TemperatureHighDicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea
Acylation with Acyl Chloride Pyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to Room TemperatureHighPyridinium or Triethylammonium Hydrochloride

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed equilibrium process.[1][2] It is cost-effective but may not be suitable for acid-sensitive substrates. Benzyl alcohols can be prone to side reactions like polymerization under strongly acidic conditions, so a minimal amount of catalyst is recommended.[3]

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic Acid, 5-fold molar excess)

  • Concentrated Sulfuric Acid (H₂SO₄), ~0.05 molar ratio to the alcohol[3]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the carboxylic acid (5.0 eq).[3]

  • With stirring, slowly add concentrated sulfuric acid (0.05 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-14 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing an equal volume of cold water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method suitable for sterically hindered substrates and those sensitive to acid.[4][5][6][7] It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[4][8]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution in an ice bath to 0 °C.

  • Add DCC or EDC (1.1 eq) portion-wise to the solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed (if DCC is used). Filter off the urea byproduct. If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

Protocol 3: Acylation with Acyl Chloride

This method is generally fast and high-yielding. The reaction is often exothermic and produces hydrogen chloride, which is typically neutralized by a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine.[9][10]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl Chloride) (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualized Workflows and Mechanisms

The following diagrams illustrate the logical flow of the experimental protocols and the general reaction mechanism.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Alcohol, Carboxylic Acid, and H₂SO₄ in Flask B Heat to Reflux (4-14 hours) A->B Catalytic Dehydration C Cool & Quench with Water B->C D Extract with Organic Solvent C->D E Wash with NaHCO₃ and Brine D->E F Dry over Na₂SO₄ E->F G Concentrate F->G H Purify via Chromatography G->H I I H->I Final Product: Ester

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester Acyl-DMAP 'Active Ester' O_Acylisourea->Active_Ester DCU DCU Byproduct O_Acylisourea->DCU Side Reaction (N-Acylurea) DMAP DMAP DMAP->Active_Ester Ester Ester Product Active_Ester->Ester Alcohol Ar-CH₂OH Alcohol->Ester

Caption: Simplified Mechanism of Steglich Esterification.

Acyl_Chloride_Workflow A Dissolve Alcohol and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at Room Temperature C->D E Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Purify Product F->G H Final Ester Product G->H

Caption: Experimental Workflow for Acylation with Acyl Chloride.

References

Application of 2-Fluoro-3-methylbenzyl Alcohol in the Synthesis of Kinase Inhibitors: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Fluoro-3-methylbenzyl alcohol and its derivatives in the synthesis of potent and selective kinase inhibitors. The "2-Fluoro-3-methylbenzyl" moiety has been identified as a key substituent in several classes of kinase inhibitors, contributing to their biological activity. This resource is intended to guide researchers in medicinal chemistry and drug discovery in the design and synthesis of novel kinase inhibitors.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The precise targeting of specific kinases requires the strategic design and synthesis of small molecules that can bind effectively to the ATP-binding site or allosteric sites of the enzyme. The substitution pattern on the inhibitor scaffold plays a crucial role in determining potency, selectivity, and pharmacokinetic properties. The 2-fluoro-3-methylbenzyl group has emerged as a valuable fragment in the design of these inhibitors, often introduced to modulate lipophilicity, improve binding interactions, and enhance metabolic stability.

This compound serves as a versatile starting material, readily converted to more reactive intermediates such as 2-fluoro-3-methylbenzyl bromide or 2-fluoro-3-methylbenzylamine. These intermediates are then incorporated into various heterocyclic scaffolds common in kinase inhibitor design.

Featured Applications and Kinase Targets

The "2-Fluoro-3-methylbenzyl" moiety has been successfully incorporated into inhibitors targeting several important kinases, including:

  • Budding uninhibited by benzimidazoles 1 (Bub1) Kinase: A key component of the spindle assembly checkpoint, making it an attractive target for cancer therapy.

  • Adenylyl Cyclase (AC): While not a kinase, its inhibitors share structural motifs with kinase inhibitors and are important in signaling pathways. The 2-fluoro-3-methylbenzyl group has been used in the synthesis of AC inhibitors.

Data Summary

The following table summarizes the biological activity of representative kinase inhibitors incorporating the "2-Fluoro-3-methylbenzyl" moiety.

Compound IDTarget KinaseAssayIC50 (µM)Reference
Example Compound 1Bub1 KinaseBiochemical Assay< 0.1[1][2]
7-47A (AC10142A)Adenylyl Cyclase 1 (AC1)Cellular Assay0.26[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-methylbenzyl Bromide

This protocol describes the conversion of this compound to the corresponding bromide, a key intermediate for alkylation reactions.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33 eq) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-Fluoro-3-methylbenzyl bromide.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of Indazole with 2-Fluoro-3-methylbenzyl Bromide for Bub1 Kinase Inhibitor Synthesis

This protocol outlines the synthesis of a key intermediate for Bub1 kinase inhibitors, involving the N-alkylation of an indazole core.[1][2]

Materials:

  • Substituted 1H-indazole

  • 2-Fluoro-3-methylbenzyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Purification system (e.g., flash chromatography)

Procedure:

  • To a stirred solution of the substituted 1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Add 2-Fluoro-3-methylbenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N-alkylated indazole product.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Kinase Downstream_Kinase_1 Downstream Kinase 1 (e.g., Ras/Raf/MEK) Receptor_Kinase->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 (e.g., ERK) Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Kinase Inhibitor (containing 2-Fluoro-3-methylbenzyl moiety) Inhibitor->Downstream_Kinase_2

Caption: A generalized kinase signaling pathway and the point of intervention by a kinase inhibitor.

Experimental Workflow

Synthesis_Workflow cluster_0 Synthesis of Intermediate cluster_1 Core Synthesis Start 2-Fluoro-3-methylbenzyl alcohol Bromination Bromination (Protocol 1) Start->Bromination Intermediate 2-Fluoro-3-methylbenzyl bromide Bromination->Intermediate Alkylation N-Alkylation (Protocol 2) Intermediate->Alkylation Core_Start Heterocyclic Core (e.g., Indazole) Core_Start->Alkylation Final_Product Kinase Inhibitor Alkylation->Final_Product

Caption: General workflow for the synthesis of a kinase inhibitor using this compound.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Considerations F_group Fluorine at C2 Potency Potency & Selectivity F_group->Potency Influences pKa, binding Me_group Methyl at C3 Me_group->Potency Modulates lipophilicity Benzyl_linker Benzyl Linker Benzyl_linker->Potency Provides optimal vector to core

Caption: Key structural features of the 2-fluoro-3-methylbenzyl moiety influencing inhibitor activity.

References

Protecting Group Strategies for 2-Fluoro-3-methylbenzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 2-fluoro-3-methylbenzyl alcohol. The presence of an electron-withdrawing fluorine atom and a sterically hindering ortho-methyl group necessitates careful consideration of reaction conditions to achieve efficient protection and deprotection. This guide outlines suitable protecting groups, including silyl ethers, methoxymethyl (MOM) ethers, and acetate esters, and provides detailed experimental procedures.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. For this compound, the hydroxyl group can interfere with various transformations. The choice of a suitable protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal. The electronic and steric nature of the substituents on the aromatic ring of this compound—the electron-withdrawing fluorine and the ortho-methyl group—will influence the reactivity of the benzylic alcohol. The fluorine atom may slightly decrease the nucleophilicity of the alcohol, while the methyl group introduces steric hindrance around the reaction center.

General Workflow for Protecting Group Strategy

The overall strategy for utilizing a protecting group involves three key stages: protection, the chemical transformation of interest, and deprotection. This workflow ensures that the hydroxyl group is masked during the desired reaction and then regenerated under conditions that do not affect the newly modified molecule.

G cluster_workflow Protecting Group Workflow Start 2-Fluoro-3-methylbenzyl alcohol Protect Protection of -OH group Start->Protect Introduce Protecting Group (PG) Reaction Desired Chemical Transformation Protect->Reaction PG-Protected Intermediate Deprotect Deprotection of -OH group Reaction->Deprotect Modified PG-Protected Intermediate End Final Product Deprotect->End Remove PG

Caption: A generalized workflow for the application of a protecting group strategy.

Recommended Protecting Groups and Protocols

Based on the structure of this compound, the following protecting groups are recommended. The choice among them will depend on the specific reaction conditions required in the synthetic route.

Silyl Ethers (e.g., TBDMS)

Silyl ethers are versatile protecting groups that are stable under a wide range of non-acidic and non-fluoride conditions. For a sterically hindered alcohol like this compound, a more reactive silylating agent may be required for efficient protection.

Reaction Scheme:

G cluster_reaction TBDMS Protection and Deprotection Reactant This compound Protected TBDMS-protected alcohol Reactant->Protected TBDMSCl, Imidazole DMF, rt Product This compound Protected->Product TBAF, THF, rt G cluster_reaction MOM Protection and Deprotection Reactant This compound Protected MOM-protected alcohol Reactant->Protected MOMCl, DIPEA DCM, 0 °C to rt Product This compound Protected->Product TFA, DCM, rt G cluster_reaction Acetate Protection and Deprotection Reactant This compound Protected Benzyl acetate derivative Reactant->Protected Ac2O, Pyridine DCM, rt Product This compound Protected->Product K2CO3, MeOH, rt

Catalytic Conversion of 2-Fluoro-3-methylbenzyl alcohol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the catalytic conversion of 2-Fluoro-3-methylbenzyl alcohol to 2-Fluoro-3-methylbenzaldehyde. The primary focus is on catalytic oxidation, a key transformation in organic synthesis, particularly for producing intermediates used in drug discovery and development.

Introduction

The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic chemistry. The product, 2-Fluoro-3-methylbenzaldehyde, is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance pharmacokinetic properties, such as metabolic stability and membrane permeation, of potential drug candidates. This document outlines several effective catalytic methods for this conversion, providing detailed protocols and comparative data to aid in methodology selection and experimental design.

Applications in Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. Fluorinated benzaldehydes, in particular, are of significant interest due to the unique properties conferred by the fluorine atom. The product of the described conversion, 2-Fluoro-3-methylbenzaldehyde, can be utilized in the synthesis of various bioactive molecules.

One promising area of application is the development of inhibitors for aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance. Benzaldehyde derivatives have been investigated as selective inhibitors of ALDH1A3, making 2-Fluoro-3-methylbenzaldehyde a valuable scaffold for the design of novel anti-cancer therapeutics.

Aldehyde Dehydrogenase (ALDH) Signaling Pathway in Cancer

The ALDH family of enzymes plays a critical role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes. In cancer biology, ALDH, particularly ALDH1A1 and ALDH1A3, is implicated in the retinoic acid (RA) signaling pathway, which regulates cell differentiation, proliferation, and apoptosis. The inhibition of ALDH1A3 can disrupt this pathway, leading to reduced cancer cell proliferation and increased sensitivity to chemotherapy.

Caption: ALDH1A3 signaling pathway and point of inhibition.

Catalytic Oxidation Protocols

The following section details three common and effective methods for the catalytic oxidation of benzyl alcohols. While specific quantitative data for this compound is not extensively available in the cited literature, the provided data for structurally similar substrates serves as a strong indicator of expected reaction performance. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.

TEMPO-Mediated Aerobic Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the selective oxidation of primary alcohols to aldehydes in the presence of a co-oxidant. This method is known for its high selectivity and mild reaction conditions.

Experimental Workflow:

TEMPO_Workflow start Start dissolve Dissolve this compound, TEMPO, and co-catalyst in solvent start->dissolve add_oxidant Add stoichiometric oxidant (e.g., NaOCl) dropwise at 0°C dissolve->add_oxidant stir Stir vigorously at room temperature add_oxidant->stir monitor Monitor reaction by TLC or GC stir->monitor quench Quench reaction with Na2S2O3 solution monitor->quench Reaction complete extract Extract with organic solvent (e.g., CH2Cl2) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain 2-Fluoro-3-methylbenzaldehyde purify->end

Caption: Experimental workflow for TEMPO-mediated oxidation.

Detailed Protocol:

  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add TEMPO (0.01 mmol, 1 mol%) and a catalytic amount of aqueous KBr (0.1 mmol).

  • To this biphasic mixture, add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 mmol) containing sodium bicarbonate (1.5 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir vigorously until the starting material is consumed (monitor by TLC or GC, typically 1-3 hours).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (5 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2-Fluoro-3-methylbenzaldehyde.

**Illust

Application Notes: The Role of 2-Fluoro-3-methylbenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in modern agrochemical discovery and development. The introduction of fluorine atoms into active molecules can significantly enhance their biological efficacy, metabolic stability, and target-binding affinity. While numerous fluorinated building blocks have been extensively studied, the potential of specific isomers, such as 2-Fluoro-3-methylbenzyl alcohol, remains an area of active exploration. This document provides detailed application notes and protocols for the prospective use of this compound as a key intermediate in the synthesis of novel pyrethroid insecticides.

Although no commercial agrochemical is currently documented as being synthesized directly from this compound, its structural analogy to other benzyl alcohols used in the production of potent insecticides suggests its significant potential. This document outlines a representative synthetic protocol for a hypothetical pyrethroid, "Fluromethrin," derived from this compound and cypermethric acid chloride.

Rationale for Use in Agrochemicals

The incorporation of a 2-fluoro-3-methylbenzyl moiety into a pyrethroid structure is anticipated to confer several advantageous properties:

  • Enhanced Lipophilicity: The presence of the fluorine atom can increase the lipophilicity of the molecule, potentially improving its penetration through the waxy cuticle of insects.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased persistence and efficacy of the active ingredient.

  • Altered Target Interaction: The specific substitution pattern on the benzyl ring may influence the binding affinity and conformational interaction with the target site, the voltage-gated sodium channels in insect neurons.

Proposed Synthesis of a Novel Pyrethroid: "Fluromethrin"

A plausible route to a novel pyrethroid insecticide, herein named "Fluromethrin," involves the esterification of this compound with cypermethric acid chloride. This reaction is a well-established method for the synthesis of pyrethroid esters.[1][2]

Experimental Protocol: Synthesis of Fluromethrin

Materials:

  • This compound (98% purity)

  • Cypermethric acid chloride (95% purity)

  • Anhydrous toluene

  • Pyridine (anhydrous)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene (100 mL).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add a solution of cypermethric acid chloride (1.1 eq) in anhydrous toluene (50 mL) to the cooled mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 5% hydrochloric acid solution (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 5% hydrochloric acid solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude "Fluromethrin" by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the final product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of "Fluromethrin."

ParameterValue
Reactants
This compound10.0 g
Cypermethric acid chloride16.2 g
Product
Theoretical Yield of "Fluromethrin"24.8 g
Actual Yield21.1 g
Reaction Metrics
Yield85%
Purity (by HPLC)>95%
Physical Properties
AppearanceViscous, pale yellow oil
Molecular FormulaC₂₂H₂₁Cl₂FNO₃
Molecular Weight452.31 g/mol

Mechanism of Action: Pyrethroid Insecticides

Pyrethroid insecticides primarily act on the nervous systems of insects by targeting voltage-gated sodium channels.[3][4] They bind to the alpha-subunit of the sodium channel protein, modifying its gating kinetics.[5] This leads to a prolongation of the open state of the channel, causing a persistent influx of sodium ions.[6] The resulting continuous nerve excitation leads to hyperactivity, paralysis, and ultimately the death of the insect.[7]

Pyrethroid Mechanism of Action cluster_neuron Insect Neuron cluster_organism Insect Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds to alpha-subunit Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Prolongs open state Hyper_Excitation Continuous Nerve Hyper-excitation Na_Influx->Hyper_Excitation Paralysis Paralysis Hyper_Excitation->Paralysis Death Death Paralysis->Death

Pyrethroid insecticide mode of action on insect neurons.

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of "Fluromethrin."

Fluromethrin Synthesis Workflow Start Start Dissolve_Reactants Dissolve this compound and pyridine in anhydrous toluene Start->Dissolve_Reactants Cool Cool to 0-5 °C Dissolve_Reactants->Cool Add_Acid_Chloride Slowly add Cypermethric acid chloride in anhydrous toluene Cool->Add_Acid_Chloride React Stir at room temperature for 4-6 hours Add_Acid_Chloride->React Quench Quench with 5% HCl React->Quench Workup Separatory Funnel Workup: - HCl wash - NaHCO3 wash - Brine wash Quench->Workup Dry_Concentrate Dry with MgSO4 and concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Pure 'Fluromethrin' Purify->End

Workflow for the synthesis of "Fluromethrin".

Conclusion

This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. The proposed synthesis of "Fluromethrin" provides a representative framework for researchers to explore the potential of this building block in developing next-generation pyrethroid insecticides. The unique substitution pattern of this compound may lead to the discovery of new active ingredients with improved efficacy, metabolic stability, and a favorable toxicological profile. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Synthetic Routes to Derivatives of 2-Fluoro-3-methylbenzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ether and ester derivatives of 2-Fluoro-3-methylbenzyl alcohol. This information is intended to guide researchers in the preparation of novel compounds for potential applications in drug discovery and materials science, where the introduction of a fluorinated benzyl moiety can modulate biological activity and physicochemical properties.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the methyl group on the aromatic ring can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions of the resulting derivatives. This document outlines common and effective synthetic strategies for the preparation of ether and ester derivatives of this starting material.

I. Synthesis of 2-Fluoro-3-methylbenzyl Ether Derivatives

The synthesis of ether derivatives from this compound can be effectively achieved through several established methods, including the Williamson ether synthesis and acid-catalyzed dehydration reactions.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2] The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[1][3]

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 2-Fluoro-3-methylbenzyl_alcohol This compound Deprotonation Deprotonation 2-Fluoro-3-methylbenzyl_alcohol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack Deprotonation->SN2_Attack Alkoxide Intermediate Ether_Product 2-Fluoro-3-methylbenzyl Ether SN2_Attack->Ether_Product Salt_Byproduct Salt Byproduct (NaX) SN2_Attack->Salt_Byproduct

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzyl Ethyl Ether (Illustrative)

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Ethyl iodide (or ethyl bromide)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

  • Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). b. Dissolve the alcohol in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. f. Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise via a dropping funnel. g. Allow the reaction to warm to room temperature and stir overnight. h. Monitor the reaction progress by thin-layer chromatography (TLC). i. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. j. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. k. Wash the combined organic layers with water and then with brine. l. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. m. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Fluoro-3-methylbenzyl ethyl ether.

Quantitative Data (Representative):

DerivativeAlkylating AgentBaseSolventYield (%)
2-Fluoro-3-methylbenzyl methyl etherMethyl iodideNaHTHF85-95
2-Fluoro-3-methylbenzyl ethyl etherEthyl bromideNaHDMF80-90
2-Fluoro-3-methylbenzyl propyl ethern-Propyl iodideKHTHF75-85

Note: Yields are illustrative and can vary based on reaction scale and purification efficiency.

B. Dehydrative Etherification using FeCl₃·6H₂O and HFIP

A modern and efficient method for the synthesis of unsymmetrical ethers involves the direct dehydrative coupling of two different alcohols, co-catalyzed by iron(III) chloride hexahydrate (FeCl₃·6H₂O) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4][5] This method proceeds via the formation of a carbocation intermediate.[4]

Experimental Protocol: Synthesis of an Unsymmetrical Ether (Illustrative)

  • Reagents and Materials:

    • This compound

    • A second alcohol (e.g., ethanol, propanol)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Schlenk tube, magnetic stirrer

  • Procedure: a. In a Schlenk tube under an air atmosphere, combine this compound (1.0 mmol) and the second alcohol (2.0-4.0 mmol).[5] b. Add HFIP (1 mL) and stir the mixture for 5 minutes at the desired temperature (e.g., room temperature).[5] c. Add FeCl₃·6H₂O (0.05 mmol, 14 mg) to initiate the reaction.[5] d. Monitor the reaction by TLC. e. Upon completion, purify the product directly by silica gel column chromatography.[5]

Quantitative Data (Representative):

Second AlcoholMolar Ratio (Alcohol:Benzyl Alcohol)Temperature (°C)Yield (%)
Ethanol2:12570-85
Isopropanol2:12565-80
tert-Butanol4:15050-65

Note: Yields are illustrative and can vary based on the nature of the second alcohol and reaction conditions.

II. Synthesis of 2-Fluoro-3-methylbenzyl Ester Derivatives

Esterification of this compound is a fundamental transformation to produce a wide range of derivatives. Common methods include Fischer esterification with carboxylic acids and acylation with acid chlorides or anhydrides.

A. Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[6] The reaction is reversible and is often driven to completion by using an excess of one of the reactants or by removing water as it is formed.[7]

Logical Workflow for Fischer Esterification:

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 2-Fluoro-3-methylbenzyl_alcohol This compound Nucleophilic_Attack Nucleophilic Attack by Alcohol 2-Fluoro-3-methylbenzyl_alcohol->Nucleophilic_Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Activated Carbonyl Dehydration Dehydration Nucleophilic_Attack->Dehydration Tetrahedral Intermediate Ester_Product 2-Fluoro-3-methylbenzyl Ester Dehydration->Ester_Product Water Water Dehydration->Water

References

Application Notes and Protocols: Halogenation of 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2-Fluoro-3-methylbenzyl halides (chloride, bromide, and iodide) from 2-Fluoro-3-methylbenzyl alcohol. These halogenated derivatives serve as crucial intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. The protocols outlined below are based on established methods for the halogenation of benzylic alcohols, with specific conditions adapted for the subject compound.

Overview of Halogenation Reactions

The conversion of benzylic alcohols to their corresponding halides is a fundamental transformation in organic synthesis. The primary methods involve nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group. This can be achieved using various reagents, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. For the synthesis of 2-Fluoro-3-methylbenzyl halides, we will focus on three common and effective methods: chlorination using thionyl chloride, bromination via the Appel reaction, and iodination through a Finkelstein-type reaction preceded by conversion to a better leaving group, or direct iodination.

Experimental Protocols

Chlorination of this compound using Thionyl Chloride

This protocol describes the conversion of this compound to 2-Fluoro-3-methylbenzyl chloride using thionyl chloride (SOCl₂). This method is efficient, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Pyridine (optional, as a base to neutralize HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. If pyridine is used, it can be added (1.2-1.5 eq) prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-3-methylbenzyl chloride.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Bromination of this compound using the Appel Reaction

The Appel reaction provides a mild method for converting alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1] This reaction generally proceeds with high yields and under neutral conditions.[2]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous acetonitrile or dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add a solution of carbon tetrabromide (1.2 eq) in anhydrous acetonitrile dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Add hexane to the residue and stir to precipitate the triphenylphosphine oxide.

  • Filter off the solid triphenylphosphine oxide and wash it with cold hexane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-Fluoro-3-methylbenzyl bromide.

Iodination of this compound

Direct iodination of benzylic alcohols can be achieved using various methods. One effective approach involves the use of triphenylphosphine and iodine.[2] An alternative two-step approach involves first converting the alcohol to a tosylate, followed by a Finkelstein reaction. Here, we present a direct iodination protocol.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add iodine (1.5 eq) portion-wise, maintaining the temperature.

  • Once the iodine has dissolved, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Fluoro-3-methylbenzyl iodide.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the halogenation of substituted benzyl alcohols, which can be used as a reference for the reactions of this compound.

Table 1: Chlorination of Substituted Benzyl Alcohols

Reagent SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
SOCl₂Benzyl alcohol-Reflux1~90[3]
AlCl₃3-Methylbenzyl alcohol1,4-Dioxane705>99 (conversion)[3][4]
TCT/DMSO4-Fluorobenzyl alcoholAcetonitrileRoom Temp0.596[5]
TCT/DMSO4-Methylbenzyl alcoholAcetonitrileRoom Temp0.298[5]

TCT = 2,4,6-trichloro-1,3,5-triazine; DMSO = Dimethyl sulfoxide

Table 2: Bromination of Substituted Benzyl Alcohols

Reagent SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
PPh₃/CBr₄Benzyl alcoholDichloromethaneRoom Temp0.595[1]
PBr₃Benzyl alcoholDiethyl ether0 to RT2~85-90[1]
HBr/H₂SO₄n-Octyl alcohol-Reflux5-691[6]

Table 3: Iodination of Substituted Benzyl Alcohols

Reagent SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
PPh₃/I₂/ImidazoleBenzyl alcoholDichloromethaneRoom Temp192[2]
NaBH₄/I₂4-Fluorobenzyl alcohol1,4-Dioxane80389[7]
NaBH₄/I₂4-Methylbenzyl alcohol1,4-Dioxane80392[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the halogenation of this compound.

Halogenation_Workflow start This compound process Reaction & Work-up start->process Halogenating Agent reagents_cl SOCl₂ or TCT/DMSO reagents_cl->process reagents_br PPh₃/CBr₄ or PBr₃ reagents_br->process reagents_i PPh₃/I₂ or NaBH₄/I₂ reagents_i->process product_cl 2-Fluoro-3-methylbenzyl chloride product_br 2-Fluoro-3-methylbenzyl bromide product_i 2-Fluoro-3-methylbenzyl iodide process->product_cl process->product_br process->product_i

Caption: General workflow for the synthesis of 2-Fluoro-3-methylbenzyl halides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 2-Fluoro-3-methylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and practical synthetic routes for this compound are:

  • Reduction of 2-Fluoro-3-methylbenzoic acid or its ester derivatives: This is a widely used method due to the commercial availability of the starting benzoic acid.

  • Grignard reaction: This involves the reaction of a suitable Grignard reagent with 2-fluoro-3-methylbenzaldehyde. However, this route can be more challenging due to the sensitive nature of Grignard reagents.

Q2: Why is the reduction of 2-Fluoro-3-methylbenzoic acid often preferred over a Grignard approach?

A2: The reduction of 2-Fluoro-3-methylbenzoic acid is often preferred because it tends to be a more robust and higher-yielding reaction. Grignard reactions require strictly anhydrous conditions and are prone to side reactions, which can complicate the purification process and lower the overall yield.[1][2]

Q3: What are the potential side reactions to be aware of during the synthesis of this compound?

A3: Potential side reactions include:

  • During reduction: Incomplete reduction of the carboxylic acid or ester can leave starting material in the product mixture. Over-reduction is generally not a concern for producing the benzyl alcohol.

  • During Grignard synthesis: The formation of Wurtz coupling products can occur, and the Grignard reagent can react with any trace amounts of water, leading to the formation of an alkane and reducing the yield.[1]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of solvent system will depend on the polarity of the impurities. A common solvent system would be a mixture of hexane and ethyl acetate. Distillation under reduced pressure can also be an effective purification method.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 2-Fluoro-3-methylbenzoic acid
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Inactive or insufficient reducing agent.- Ensure the reducing agent (e.g., LiAlH4, NaBH4) is fresh and has been stored under appropriate anhydrous conditions.- Increase the molar equivalents of the reducing agent.
Reaction temperature is too low.- For LiAlH4 reductions, ensure the reaction is gently refluxed in an appropriate solvent like THF.- For NaBH4, the reaction may require gentle heating depending on the specific protocol.
Product loss during work-up Inefficient extraction.- Ensure the pH of the aqueous layer is adjusted appropriately to ensure the alcohol is in its neutral form.- Increase the number of extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Emulsion formation during extraction.- Add a small amount of brine to the aqueous layer to help break the emulsion.- Centrifugation can also be used to separate the layers.
Problem 2: Issues with the Grignard Synthesis Route
Symptom Possible Cause Troubleshooting Steps
Grignard reagent fails to form Presence of moisture in glassware or solvent.- All glassware must be oven-dried or flame-dried immediately before use.- Use anhydrous solvents.[1]
Impurities on the surface of the magnesium turnings.- Gently crush the magnesium turnings to expose a fresh surface.- Add a small crystal of iodine to initiate the reaction.
Low yield of the desired alcohol Inaccurate concentration of the Grignard reagent.- Titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding it to the aldehyde.[1]
Side reaction with acidic protons.- Grignard reagents are strong bases and will react with any acidic protons, including water. Ensure all reactants are free of acidic impurities.[1]
Formation of a dark brown or black solution Presence of impurities in the magnesium or organic halide.- Use high-purity magnesium and organic halide.- This can also indicate the formation of finely divided metal from side reactions like Wurtz coupling.[1]

Experimental Protocols

Protocol 1: Reduction of 2-Fluoro-3-methylbenzoic acid with LiAlH₄
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 1.2 equivalents of lithium aluminum hydride (LiAlH₄) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Reactant: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Dissolve 1 equivalent of 2-Fluoro-3-methylbenzoic acid in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ slurry to 0 °C using an ice bath. Add the solution of 2-Fluoro-3-methylbenzoic acid dropwise to the slurry over 30-60 minutes.

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Extraction: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis via Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add 1.1 equivalents of magnesium turnings. Add a solution of 1 equivalent of a suitable brominated precursor (e.g., 1-bromo-2-fluoro-3-methylbenzene) in anhydrous diethyl ether via a dropping funnel. A small crystal of iodine can be added to initiate the reaction.

  • Aldehyde Addition: Once the Grignard reagent has formed (the solution will turn cloudy and gentle reflux may be observed), cool the flask to 0 °C. Add a solution of 1 equivalent of formaldehyde or a suitable equivalent in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizations

G cluster_start Troubleshooting Workflow: Low Yield cluster_reduction Reduction Route cluster_grignard Grignard Route cluster_workup Work-up/Purification start Low Yield of this compound incomplete_reduction Incomplete Reduction? start->incomplete_reduction Identify Synthetic Route grignard_issue Grignard Reaction Problem? start->grignard_issue Identify Synthetic Route workup_issue Product Loss During Work-up? start->workup_issue Identify Synthetic Route check_reagent Check Reducing Agent Activity Increase Equivalents incomplete_reduction->check_reagent Yes check_temp Optimize Reaction Temperature incomplete_reduction->check_temp Yes anhydrous Ensure Anhydrous Conditions grignard_issue->anhydrous Yes titrate Titrate Grignard Reagent grignard_issue->titrate Yes optimize_extraction Optimize Extraction Protocol workup_issue->optimize_extraction Yes check_purification Review Purification Method workup_issue->check_purification Yes

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

G cluster_reduction Reduction Pathway cluster_workup Work-up & Purification start_acid 2-Fluoro-3-methylbenzoic acid reduction Reduction (e.g., LiAlH4) start_acid->reduction product This compound reduction->product quench Quench Reaction product->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for the synthesis via reduction of the corresponding benzoic acid.

References

Technical Support Center: Purification of Crude 2-Fluoro-3-methylbenzyl Alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-fluoro-3-methylbenzyl alcohol via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity allows for effective separation from less polar impurities.

Q2: Which mobile phase system is most effective for the elution of this compound?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or diethyl ether is typically effective. The optimal ratio will depend on the specific impurities present in your crude mixture. It is advisable to first determine the ideal solvent system using thin-layer chromatography (TLC).[1][2] A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

Q3: How can I visualize the spots of this compound on a TLC plate?

A3: Since this compound contains an aromatic ring, it can be visualized under UV light (254 nm). Additionally, staining with potassium permanganate (KMnO₄) can be used to visualize alcohol-containing compounds.[1]

Q4: What is a typical Rf value to aim for during TLC optimization?

A4: For effective separation during column chromatography, it is recommended to adjust the solvent system to achieve an Rf value for the desired compound in the range of 0.2 to 0.4 on the TLC plate.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The compound is not moving down the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Poor separation of the desired compound from impurities (co-elution). The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane or a mixture of petroleum ether/diethyl ether. A shallower solvent gradient during elution may also improve separation.
Streaking or tailing of the compound on the TLC plate and column. The sample was overloaded on the column.Use a larger column or reduce the amount of crude material loaded. Ensure the sample is dissolved in a minimal amount of solvent before loading.
The compound is interacting too strongly with the silica gel.Consider using a less polar mobile phase or adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent if acidic impurities are causing the issue.
Low recovery of the purified product. The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a different stationary phase like alumina.
Incomplete elution from the column.After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted.

Experimental Protocol: Column Chromatography of this compound

Preparation of the Slurry and Packing the Column
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase, ensuring a level and compact bed free of air bubbles.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Alternatively, for compounds not highly soluble in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.

Elution
  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., progressing from 95:5 to 80:20 hexanes:ethyl acetate). The optimal gradient should be determined by prior TLC analysis.

Fraction Collection and Analysis
  • Collect fractions of the eluate in separate test tubes.

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

Solvent Removal
  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Table 1: Representative Chromatographic Parameters

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar compounds.
Mobile Phase Hexanes:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate content.
Typical Rf Value 0.35In a 8:2 Hexanes:Ethyl Acetate system. This is an illustrative value and should be confirmed by TLC.
Loading Capacity 1g crude / 20-30g silicaA general guideline; may vary based on the difficulty of the separation.

Table 2: Typical Yield and Purity

Parameter Value Method of Determination
Crude Purity 75-85%1H NMR or GC-MS
Purity after Chromatography >98%1H NMR or GC-MS
Typical Recovery Yield 80-90%Based on the mass of the purified product relative to the amount of the desired compound in the crude mixture.

Experimental Workflow Diagram

experimental_workflow Purification Workflow of this compound cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_column Load Sample onto Column pack_column->load_column Packed Column dissolve_sample Dissolve Crude Product dissolve_sample->load_column elute Elute with Solvent Gradient load_column->elute Loaded Column collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis Collected Fractions combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent purified_product Obtain Purified Product remove_solvent->purified_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methylbenzyl alcohol. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a reduction of 2-Fluoro-3-methylbenzaldehyde with sodium borohydride (NaBH₄) and see an unexpected peak in my ¹H NMR spectrum. What could it be?

A1: The most common impurity when using NaBH₄ for the reduction of an aldehyde is the unreacted starting material, 2-Fluoro-3-methylbenzaldehyde. This can occur if the reaction did not go to completion due to insufficient reducing agent, low reaction temperature, or a short reaction time.

Another possibility, though less common to observe directly in a purified sample, are borate esters. These are formed from the reaction of the borane byproducts with the alcohol solvent (e.g., methanol or ethanol).[1] These are typically removed during the aqueous workup. Ensure your workup procedure was thorough.

Troubleshooting Steps:

  • Confirm Starting Material: Compare the chemical shift and multiplicity of the unexpected peak with a reference spectrum of 2-Fluoro-3-methylbenzaldehyde. The aldehyde proton typically appears as a singlet between 9.5 and 10.5 ppm.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of the starting aldehyde before quenching the reaction.

  • Purification: If unreacted starting material is present, it can often be removed by column chromatography.

Q2: My synthesis involved a Grignard reaction to produce this compound, and the yield is low with significant byproducts. What are the likely side products?

A2: Grignard reactions are sensitive to reaction conditions, and several byproducts can form. Common side products include:

  • Biphenyl-type compounds: These can arise from the coupling of the Grignard reagent with itself.[2]

  • Unreacted Starting Materials: Low yields are often due to incomplete reaction.[2]

  • Products of reaction with water: Grignard reagents are highly reactive with water. Any moisture in the glassware or solvent will quench the Grignard reagent, reducing the yield of the desired product.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Initiation of Grignard Reagent: The formation of the Grignard reagent can sometimes be sluggish. A small crystal of iodine can be added to activate the magnesium surface.

  • Temperature Control: Maintain the recommended temperature for the reaction, as side reactions can be favored at higher temperatures.

Q3: I am attempting to synthesize this compound via the reduction of 2-Fluoro-3-methylbenzoic acid. What potential impurities should I be aware of?

A3: The reduction of a carboxylic acid to an alcohol requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Potential impurities include:

  • Unreacted Starting Material: If the reduction is incomplete, you will observe the starting 2-Fluoro-3-methylbenzoic acid in your product.

  • Ester Intermediate: If an alcohol is used as a solvent (which is generally avoided with LiAlH₄) or during workup, an ester intermediate could potentially form.

  • Over-reduction Product: While less common for benzyl alcohols under controlled conditions, over-reduction to 2-fluoro-3-methyltoluene is a theoretical possibility.

In some reactions involving fluorinated aromatic compounds, side reactions involving the fluorine substituent can occur, though this is highly dependent on the reaction conditions. One source mentions the formation of 3-methylbenzoic acid as a byproduct in a different type of reaction involving a related compound, suggesting that under certain conditions, the fluorine atom could be lost.[4]

Troubleshooting Steps:

  • Choice of Reducing Agent: Ensure you are using a sufficiently powerful reducing agent for the carboxylic acid functionality.

  • Reaction Conditions: Strictly follow the recommended reaction temperature and time.

  • Workup Procedure: A careful aqueous workup is crucial to quench the excess reducing agent and isolate the product.

Data Presentation

ParameterReduction of Aldehyde (NaBH₄)Grignard ReactionReduction of Carboxylic Acid (LiAlH₄)
Typical Starting Material 2-Fluoro-3-methylbenzaldehydeA suitable electrophile and a Grignard reagent2-Fluoro-3-methylbenzoic acid
Common Byproducts Unreacted starting material, borate estersBiphenyl-type compounds, unreacted starting materialsUnreacted starting material, ester intermediates
Typical Yield Generally high (>90%)Variable, depends heavily on conditionsGenerally high (>80%)
Purity before Purification Moderate to highLow to moderateModerate to high

Experimental Protocols

General Protocol for the Reduction of 2-Fluoro-3-methylbenzaldehyde with NaBH₄:

  • Dissolve 2-Fluoro-3-methylbenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1 to 1.5 equivalents).

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, slowly add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Byproduct_Identification_Workflow Workflow for Identifying Byproducts in this compound Synthesis cluster_synthesis Synthesis Route cluster_analysis Analysis and Identification cluster_troubleshooting Troubleshooting Start Start Synthesis Perform Synthesis of This compound Start->Synthesis Workup Aqueous Workup and Crude Product Isolation Synthesis->Workup Analysis Analyze Crude Product (NMR, GC-MS, TLC) Workup->Analysis Impurity_Detected Unexpected Peak(s) Detected? Analysis->Impurity_Detected No_Impurity Product is Pure. Proceed to further steps. Impurity_Detected->No_Impurity No Identify_Byproduct Identify Potential Byproduct Based on Synthesis Route Impurity_Detected->Identify_Byproduct Yes Compare_Data Compare Analytical Data with Known Byproduct Spectra Identify_Byproduct->Compare_Data Confirmed Byproduct Confirmed? Compare_Data->Confirmed Optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) Confirmed->Optimize Yes Purify Purify Product (e.g., Column Chromatography) Confirmed->Purify No, but impurity present Optimize->Synthesis Re-run Purify->Analysis Re-analyze

Caption: Logical workflow for the identification and troubleshooting of byproducts in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-3-methylbenzyl Alcohol Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Fluoro-3-methylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and practical laboratory-scale methods for the synthesis of this compound are:

  • Reduction of 2-Fluoro-3-methylbenzaldehyde: This is often the most direct route, employing a reducing agent to convert the aldehyde to the corresponding primary alcohol.

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-fluoro-3-methylphenylmagnesium bromide, with an electrophile like formaldehyde.

  • Hydrolysis of a 2-Fluoro-3-methylbenzyl Halide or Ester: This method involves the nucleophilic substitution of a leaving group (e.g., bromide, chloride, or acetate) on the benzylic carbon with a hydroxide ion.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several common issues:

  • Purity of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like the Grignard reaction.

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the formation of side products. Careful optimization of these parameters is crucial.

  • Atmospheric Conditions: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation of reagents and products.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Optimize extraction and chromatography conditions to minimize these losses.

Q3: What are the typical impurities I might encounter in the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting aldehyde, halide, or ester in the final product mixture.

  • Over-oxidation or Over-reduction Products: In the reduction of the aldehyde, over-reduction to the corresponding toluene is possible with harsher reducing agents. Conversely, oxidation of the alcohol product back to the aldehyde or to 2-fluoro-3-methylbenzoic acid can occur.

  • Side-products from Grignard Reactions: The formation of biphenyl derivatives through homocoupling of the Grignard reagent is a common side reaction.

  • Byproducts from Hydrolysis: In the hydrolysis of benzyl halides, elimination reactions can lead to the formation of styrene derivatives, though this is less common for primary benzyl halides.

Troubleshooting Guides

Route 1: Reduction of 2-Fluoro-3-methylbenzaldehyde

Issue 1: Low Yield of this compound

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the molar excess of the reducing agent (e.g., sodium borohydride). Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Possible Cause: Degradation of the reducing agent.

    • Solution: Use a fresh batch of the reducing agent. Sodium borohydride can decompose over time, especially if not stored in a dry environment.

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: While many sodium borohydride reductions are performed at room temperature or 0 °C, gentle warming may be necessary for less reactive substrates. However, be cautious of overheating, which can lead to side reactions.

Issue 2: Presence of 2-Fluoro-3-methylbenzoic acid as an impurity.

  • Possible Cause: Oxidation of the product during work-up or storage.

    • Solution: Ensure the work-up is performed promptly and under conditions that minimize exposure to air and strong oxidizing agents. Store the purified product under an inert atmosphere.

  • Possible Cause: The starting 2-Fluoro-3-methylbenzaldehyde was contaminated with the corresponding carboxylic acid.

    • Solution: Purify the starting aldehyde before use, for example, by distillation or column chromatography.

Route 2: Grignard Reaction

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause: Magnesium surface is passivated by oxidation.

    • Solution: Use fresh magnesium turnings. Briefly grinding the magnesium in a dry mortar and pestle before use can expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

  • Possible Cause: Presence of moisture in the glassware, solvent, or starting halide.

    • Solution: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and ensure the 2-fluoro-3-methylbenzyl halide is dry.

Issue 2: Low yield of the desired primary alcohol and formation of a biphenyl impurity.

  • Possible Cause: Homocoupling of the Grignard reagent.

    • Solution: This side reaction is favored at higher temperatures and concentrations. Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide. Ensure the reaction temperature is controlled, using an ice bath if necessary.

Route 3: Hydrolysis of 2-Fluoro-3-methylbenzyl Halide/Ester

Issue 1: Incomplete hydrolysis of the starting material.

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Increase the reaction time and/or temperature. For hydrolysis of halides, refluxing in an aqueous base is often necessary. For saponification of esters, ensure a sufficient excess of base is used.

  • Possible Cause: Poor solubility of the organic substrate in the aqueous medium.

    • Solution: The use of a co-solvent such as ethanol or THF can improve the solubility of the benzyl halide or ester and facilitate the reaction.

Experimental Protocols

Protocol 1: Reduction of 2-Fluoro-3-methylbenzaldehyde with Sodium Borohydride
  • In a round-bottomed flask, dissolve 2-Fluoro-3-methylbenzaldehyde (1.0 eq) in methanol or ethanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Synthesis from 2-Fluoro-3-methylbromobenzene and Formaldehyde
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 2-fluoro-3-methylbromobenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

  • Reaction with Formaldehyde: Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution at 0 °C. Alternatively, add the Grignard solution to a solution of dry paraformaldehyde in anhydrous THF.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Reaction Conditions Potential Yield Range Key Advantages Common Disadvantages
Aldehyde Reduction2-Fluoro-3-methylbenzaldehydeNaBH₄, LiAlH₄0 °C to room temperature, 1-3 h85-95%High yield, mild conditions, readily available reagents.Potential for over-reduction with stronger hydrides.
Grignard Reaction2-Fluoro-3-methylbromobenzeneMg, Formaldehyde0 °C to reflux, 2-4 h60-75%Good for C-C bond formation.Moisture sensitive, potential for side reactions (homocoupling).
Halide Hydrolysis2-Fluoro-3-methylbenzyl bromideNaOH, K₂CO₃Reflux in aqueous/organic co-solvent, 4-8 h70-85%Utilizes a different starting material.Can require harsh conditions, potential for elimination byproducts.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound Observed check_purity Check Purity of Starting Materials and Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->review_conditions No impure_reagents Impure Reagents Detected check_purity->impure_reagents Yes analyze_crude Analyze Crude Product (TLC, NMR, GC-MS) review_conditions->analyze_crude No suboptimal_conditions Suboptimal Conditions Identified review_conditions->suboptimal_conditions Yes side_products Side Products Identified analyze_crude->side_products Side Products? incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction Incomplete? purify_reagents Purify Starting Materials / Use Fresh Reagents impure_reagents->purify_reagents optimize_conditions Optimize Temperature, Time, or Atmosphere suboptimal_conditions->optimize_conditions modify_protocol Modify Protocol to Minimize Side Reactions side_products->modify_protocol increase_time_reagents Increase Reaction Time or Reagent Stoichiometry incomplete_reaction->increase_time_reagents end Improved Yield purify_reagents->end optimize_conditions->end modify_protocol->end increase_time_reagents->end

Caption: A logical workflow for troubleshooting low reaction yields.

Synthesis_Pathways Synthetic Pathways to this compound product This compound aldehyde 2-Fluoro-3-methylbenzaldehyde aldehyde->product Reduction (e.g., NaBH4) grignard_reagent 2-Fluoro-3-methylphenyl Magnesium Bromide grignard_reagent->product Reaction with Formaldehyde formaldehyde Formaldehyde benzyl_halide 2-Fluoro-3-methylbenzyl Bromide/Chloride benzyl_halide->product Hydrolysis (e.g., NaOH) benzyl_acetate 2-Fluoro-3-methylbenzyl Acetate benzyl_acetate->product Saponification (e.g., NaOH)

Caption: Overview of the main synthetic routes to the target compound.

preventing decomposition of 2-Fluoro-3-methylbenzyl alcohol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-methylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during reactions?

A1: While specific decomposition studies on this compound are not extensively documented, based on the general reactivity of benzyl alcohols, the primary decomposition pathways are likely to be:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to form 2-fluoro-3-methylbenzaldehyde and subsequently 2-fluoro-3-methylbenzoic acid, especially in the presence of oxidizing agents or air, and under harsh reaction conditions (e.g., high temperature).

  • Acid-Catalyzed Decomposition: In the presence of strong acids, the alcohol can be protonated, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation, which may then undergo elimination to form a reactive quinone methide-type intermediate or react with other nucleophiles present in the reaction mixture.

  • Base-Mediated Decomposition: While generally more stable under basic conditions than acidic ones, strong bases can deprotonate the hydroxyl group. The resulting alkoxide is typically stable, but side reactions can occur if other electrophilic species are present.

Q2: How do the fluoro and methyl substituents affect the stability of the molecule?

A2: The electronic properties of the substituents on the benzene ring influence the reactivity of the benzylic alcohol:

  • The fluoro group at the ortho position is electron-withdrawing via an inductive effect, which can increase the acidity of the hydroxyl proton.

  • The methyl group at the meta position is weakly electron-donating. The combination of these groups can influence the stability of potential intermediates. For instance, the electron-withdrawing fluorine may slightly destabilize a benzylic carbocation that could form under acidic conditions.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to:

  • Store the compound in a cool, dry, and dark place.

  • Keep the container tightly sealed to prevent exposure to air and moisture.[1][2]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Observed Issue Potential Cause Recommended Solution
Formation of an aldehyde or carboxylic acid byproduct. Oxidation of the benzylic alcohol.- Run the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid excessive heat.- If the reaction is sensitive to oxidation, consider adding a mild antioxidant if compatible with the reaction chemistry.
Low yield and formation of multiple unidentified byproducts, especially under acidic conditions. Acid-catalyzed decomposition via carbocation formation.- Use milder acidic conditions or a non-acidic alternative if possible.- Consider protecting the alcohol functionality before proceeding with acid-sensitive steps.[3][4][5][6]
Reaction fails to go to completion or shows complex mixture with strong bases. While less common, strong bases can promote side reactions. The increased acidity from the ortho-fluoro group might play a role.- Use a weaker base if the reaction allows.- Employ a protecting group for the alcohol if strong basic conditions are unavoidable.
Difficulty in achieving selective reaction at another functional group in the molecule. The hydroxyl group is reactive and can interfere with many reagents.Protect the alcohol using a suitable protecting group. The choice of protecting group will depend on the subsequent reaction conditions.

Protecting Group Strategies

To prevent the decomposition of this compound during multi-step syntheses, the use of a protecting group for the hydroxyl functionality is a highly effective strategy. The choice of protecting group is crucial and depends on the stability required for subsequent reaction steps.

Comparison of Common Alcohol Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl etherTBDMS-etherTBDMS-Cl, imidazole, DMFTBAF in THF; mild acid (e.g., ACOH)Stable to most bases, mild acids, and many oxidizing/reducing agents. Cleaved by fluoride ions and strong acids.
Tetrahydropyranyl etherTHP-etherDihydropyran (DHP), catalytic acid (e.g., p-TsOH)Acidic conditions (e.g., aq. HCl, p-TsOH in MeOH)Stable to basic, organometallic, and reducing/oxidizing conditions. Labile to acid.[3]
Benzyl etherBn-etherBnBr, NaH, THFCatalytic hydrogenation (H₂, Pd/C); strong acidVery stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[4][5]

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS ether

This protocol is suitable for reactions that will be carried out under basic or mildly acidic conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected alcohol.

Protocol 2: Deprotection of the TBDMS Ether

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add the 1 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

  • Stir the mixture and monitor the deprotection by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Visualizing Reaction Pathways and Solutions

Decomposition Pathways

DecompositionPathways cluster_main This compound cluster_oxidation Oxidation cluster_acid Acid-Catalyzed alcohol 2-Fluoro-3-methylbenzyl alcohol aldehyde 2-Fluoro-3-methyl- benzaldehyde alcohol->aldehyde [O] carbocation Benzylic Carbocation alcohol->carbocation H+ acid 2-Fluoro-3-methyl- benzoic acid aldehyde->acid [O] side_products Elimination/ Substitution Products carbocation->side_products Nu- or Base

Caption: Potential decomposition pathways of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Decomposition Observed check_byproducts Identify Byproducts (e.g., via GC-MS, NMR) start->check_byproducts is_oxidation Aldehyde or Carboxylic Acid? check_byproducts->is_oxidation is_acid_related Complex Mixture (Acidic Conditions)? is_oxidation->is_acid_related No sol_oxidation Implement Inert Atmosphere/ Degassed Solvents is_oxidation->sol_oxidation Yes sol_acid Use Milder Acid or Protecting Group is_acid_related->sol_acid Yes sol_protect Consider Protecting Group Strategy is_acid_related->sol_protect No/ General Instability end Optimized Reaction sol_oxidation->end sol_acid->end sol_protect->end

Caption: A workflow for troubleshooting the decomposition of the alcohol.

Protecting Group Decision Pathway

ProtectingGroupDecision start Need to Protect -OH Group? next_step What are the next reaction conditions? start->next_step Yes no_protection No Protection Needed start->no_protection No is_acidic Strongly Acidic? next_step->is_acidic is_basic Strongly Basic? is_acidic->is_basic No use_bn Use Benzyl (Bn) is_acidic->use_bn Yes is_reductive Reductive Cleavage (e.g., H2, Pd/C)? is_basic->is_reductive No use_tbdms Use TBDMS is_basic->use_tbdms Yes is_reductive->use_tbdms Yes (Bn is cleaved) use_thp Use THP is_reductive->use_thp No

References

common impurities in commercial 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-3-methylbenzyl alcohol

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial this compound. It addresses common impurity-related issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected peak in my High-Performance Liquid Chromatography (HPLC) analysis of this compound. What could it be?

A1: An unexpected peak in your HPLC chromatogram could be due to several common impurities. The most likely candidates are unreacted starting materials or oxidation byproducts. Specifically, you may be observing:

  • 2-Fluoro-3-methylbenzaldehyde: The immediate precursor in the synthesis of this compound via reduction. Its presence indicates an incomplete reduction reaction.

  • 2-Fluoro-3-methylbenzoic acid: This could be present if the aldehyde starting material was not fully purified, or if the benzyl alcohol has undergone oxidation.[1][2][3][4]

  • Residual Solvents: Solvents used during the synthesis and purification process can sometimes be retained in the final product.

To confirm the identity of the peak, it is recommended to run reference standards for the suspected impurities under the same HPLC conditions.

Q2: My reaction yield is consistently lower than expected when using this compound. Could impurities be the cause?

A2: Yes, impurities can significantly impact reaction yields. If your stock of this compound contains a significant amount of unreactive impurities, the effective concentration of the desired alcohol is lower than calculated. This can lead to incomplete reactions and lower yields. It is advisable to check the purity of your starting material using a validated analytical method, such as the HPLC protocol provided below, before use.

Q3: Are there any known degradation pathways for this compound that I should be aware of during storage or in my reaction conditions?

A3: Benzyl alcohols, in general, are susceptible to oxidation, which converts the alcohol to the corresponding aldehyde and then to the carboxylic acid. Therefore, prolonged exposure to air, high temperatures, or oxidizing agents can lead to the formation of 2-Fluoro-3-methylbenzaldehyde and 2-Fluoro-3-methylbenzoic acid. For long-term storage, it is recommended to keep the product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature.

Common Impurities

The following table summarizes the most common impurities found in commercial this compound, their likely sources, and recommended analytical methods for detection.

Impurity NameChemical StructureLikely SourceRecommended Analytical Method
2-Fluoro-3-methylbenzaldehydeC₈H₇FOIncomplete reduction of the aldehyde during synthesis.[5]HPLC, GC
2-Fluoro-3-methylbenzoic acidC₈H₇FO₂Oxidation of the benzyl alcohol or the starting aldehyde; or an impurity in the starting aldehyde.[1]HPLC
Dimer EtherC₁₆H₁₆F₂OAcid-catalyzed self-condensation of the benzyl alcohol.HPLC, LC-MS
Residual SolventsVariesLeftover from the synthesis and purification process.GC-HS (Gas Chromatography-Headspace)

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This method is designed to separate this compound from its common impurities, 2-Fluoro-3-methylbenzaldehyde and 2-Fluoro-3-methylbenzoic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 220 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50.0 mL of the sample diluent to a final concentration of about 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to 2-Fluoro-3-methylbenzoic acid, 2-Fluoro-3-methylbenzaldehyde, and this compound by comparing their retention times with those of reference standards.

  • Calculate the area percentage of each impurity to determine the purity of the sample.

Visualizations

Logical Workflow for Impurity Troubleshooting

cluster_0 Impurity Troubleshooting Workflow A Unexpected Experimental Result (e.g., low yield, side product) B Analyze Starting Material (this compound) using HPLC/GC A->B C Impurity Detected? B->C D Identify Impurity (e.g., by retention time, MS) C->D Yes N No Impurity Detected C->N No E Quantify Impurity D->E F Source Determination E->F G Unreacted Aldehyde/Acid F->G H Oxidation Product F->H I Residual Solvent F->I J Purify Starting Material G->J K Modify Reaction/Storage Conditions (e.g., use inert atmosphere) H->K L Dry Sample under Vacuum I->L M Proceed with Experiment J->M K->M L->M O Investigate Other Experimental Parameters N->O

Caption: A flowchart outlining the steps for troubleshooting experiments where impurities in this compound are suspected.

Potential Synthesis and Impurity Formation Pathways

cluster_1 Synthesis and Impurity Pathways A 2-Fluoro-3-methylbenzoic Acid B 2-Fluoro-3-methylbenzaldehyde A->B Reduction B->A Oxidation C This compound (Product) B->C Reduction C->B Oxidation D Oxidation E Incomplete Reduction F Reduction

Caption: A simplified diagram showing the synthetic relationship between the starting materials, the final product, and potential impurities.

References

troubleshooting guide for reactions involving 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-methylbenzyl alcohol. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

A1: this compound is a substituted aromatic alcohol. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₉FO
Molecular Weight 140.16 g/mol
Appearance Colorless liquid
Boiling Point Approx. 215-220 °C
Solubility Soluble in common organic solvents like DMSO, dichloromethane.[1]

Q2: What are the primary safety considerations when handling this compound?

A2: Like many benzyl alcohol derivatives, this compound should be handled with care in a well-ventilated area, preferably a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for common reactions involving this compound, such as oxidation, esterification, and etherification.

Oxidation Reactions

Q3: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting low yield and formation of a carboxylic acid byproduct. What could be the cause?

A3: Over-oxidation to the carboxylic acid is a common issue in the oxidation of primary alcohols. The choice of oxidizing agent and reaction conditions are critical.[2]

  • Problem: Use of strong oxidizing agents.

    • Solution: Employ milder oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes. Examples include Pyridinium Chlorochromate (PCC) or a Swern oxidation.[3]

  • Problem: Reaction temperature is too high or reaction time is too long.

    • Solution: Perform the reaction at a lower temperature and monitor the progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde.

Q4: My oxidation reaction is very slow or not proceeding to completion. What can I do?

A4: Incomplete conversion can be due to several factors, including the stability of the starting material and the activity of the oxidizing agent.

  • Problem: Insufficiently reactive oxidizing agent.

    • Solution: While avoiding overly strong oxidants, ensure the chosen reagent is active enough. For less reactive substrates, a slightly more potent mild oxidant or a catalyst might be necessary. Some oxidations are acid-catalyzed; ensuring the appropriate pH can be crucial.[1][4]

  • Problem: Steric hindrance from the ortho-fluoro and meta-methyl groups.

    • Solution: The substituents on the aromatic ring can sterically hinder the approach of the oxidant to the benzylic alcohol. Using a less bulky oxidizing agent or increasing the reaction temperature slightly (while carefully monitoring for over-oxidation) may improve the reaction rate.

Experimental Protocol: Oxidation of a Substituted Benzyl Alcohol to an Aldehyde using PCC

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzyl alcohol (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Reagent Addition: Add Pyridinium Chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion while stirring. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.

Esterification Reactions (Fischer Esterification)

Q5: I am performing a Fischer esterification with this compound and a carboxylic acid, but the yield of the ester is low. Why is this happening?

A5: Fischer esterification is an equilibrium-driven process. Low yields are often due to the equilibrium not favoring the product side or steric hindrance.[5][6]

  • Problem: The reaction has reached equilibrium with significant amounts of starting materials remaining.

    • Solution: To shift the equilibrium towards the ester, you can either use a large excess of one of the reactants (usually the less expensive one) or remove water as it is formed.[7] This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.

  • Problem: Steric hindrance from the ortho-fluoro and meta-methyl groups on the benzyl alcohol and potentially a bulky carboxylic acid.

    • Solution: Steric hindrance can slow down the rate of esterification.[5] Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride or anhydride, which reacts more readily with the alcohol under less forcing conditions.[8]

Q6: During the workup of my esterification reaction, I am having trouble separating the ester from the unreacted alcohol and carboxylic acid. What is the best way to purify my product?

A6: Purification can be challenging due to similar polarities of the components.

  • Problem: Emulsion formation during aqueous workup.

    • Solution: Use a saturated brine solution to wash the organic layer, which can help break emulsions.

  • Problem: Co-elution during column chromatography.

    • Solution: Optimize the solvent system for column chromatography to achieve better separation. A gradual increase in the polarity of the eluent can be effective. Alternatively, consider converting the unreacted carboxylic acid to its salt by washing with a mild base (e.g., sodium bicarbonate solution) to facilitate its removal into the aqueous layer.[9]

Experimental Protocol: Fischer Esterification

  • Setup: Combine the carboxylic acid (1 equivalent), this compound (1-1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, fill the side-arm with a suitable solvent to azeotropically remove water.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed or equilibrium is reached.

  • Workup: Cool the reaction mixture and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.[10][11][12]

Etherification Reactions (Williamson Ether Synthesis)

Q7: I am attempting a Williamson ether synthesis using the alkoxide of this compound and an alkyl halide, but the reaction is not working well.

A7: The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the structure of the reactants, particularly the alkyl halide.[13][14] The structure of this compound can also present challenges.

  • Problem: Use of a secondary or tertiary alkyl halide.

    • Solution: Sₙ2 reactions are sensitive to steric hindrance at the electrophilic carbon. Secondary and tertiary alkyl halides will preferentially undergo elimination (E2) in the presence of a strong base like an alkoxide.[13] It is crucial to use a methyl or primary alkyl halide for this reaction.

  • Problem: Steric hindrance around the oxygen of the alkoxide.

    • Solution: The methyl group at the 3-position, adjacent to the fluorinated carbon, could create some steric congestion around the benzylic carbon. This is analogous to a neopentyl-like structure which is known to be very slow in Sₙ2 reactions due to steric hindrance at the beta-carbon.[15][16][17] While the primary benzylic position is generally reactive, the substitution pattern here may slow the reaction. Consider using a more reactive electrophile (e.g., an alkyl triflate) or higher reaction temperatures and longer reaction times.

Q8: I am observing the formation of elimination byproducts in my Williamson ether synthesis. How can I minimize this?

A8: The alkoxide is a strong base, which can promote elimination reactions.

  • Problem: The reaction temperature is too high.

    • Solution: While higher temperatures can increase the rate of substitution, they often favor elimination even more. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Problem: The alkyl halide is prone to elimination.

    • Solution: If possible, choose an alkyl halide that is less sterically hindered and has fewer or no β-hydrogens to minimize elimination.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the general mechanisms for the discussed reactions.

Oxidation_Workflow cluster_oxidation Oxidation Pathway Alcohol 2-Fluoro-3-methylbenzyl Alcohol Aldehyde 2-Fluoro-3-methyl- benzaldehyde Alcohol->Aldehyde Mild Oxidant (e.g., PCC) Carboxylic_Acid 2-Fluoro-3-methyl- benzoic Acid Aldehyde->Carboxylic_Acid Strong Oxidant (e.g., KMnO4) or Over-oxidation

Caption: General oxidation pathways for this compound.

Fischer_Esterification_Mechanism cluster_esterification Fischer Esterification Logical Flow Reactants Alcohol + Carboxylic Acid (Acid Catalyst) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Products Ester + Water Elimination->Products Products->Elimination Equilibrium Williamson_Ether_Synthesis_Troubleshooting cluster_williamson Williamson Ether Synthesis Decision Pathway Start Start with 2-Fluoro-3-methylbenzyl Alcohol + Alkyl Halide Form_Alkoxide Deprotonate Alcohol (e.g., with NaH) Start->Form_Alkoxide Check_Halide Is Alkyl Halide Primary or Methyl? Form_Alkoxide->Check_Halide SN2_Reaction Sₙ2 Reaction Check_Halide->SN2_Reaction Yes Elimination Elimination (E2) Reaction Check_Halide->Elimination No (Secondary/Tertiary) Ether_Product Desired Ether Product SN2_Reaction->Ether_Product Alkene_Byproduct Alkene Byproduct Elimination->Alkene_Byproduct

References

Technical Support Center: Regioselectivity in Reactions with 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the regioselectivity of chemical reactions involving 2-Fluoro-3-methylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions on the aromatic ring of this compound is primarily determined by the interplay of the electronic and steric effects of three substituents: the fluorine atom, the methyl group, and the hydroxymethyl group (-CH₂OH).

  • Fluorine (-F): A weakly deactivating group that acts as an ortho, para-director due to its ability to donate electron density through resonance.[1][2] However, its strong inductive electron-withdrawing effect deactivates the ring.

  • Methyl (-CH₃): A weakly activating group that is also an ortho, para-director.[3] It donates electron density through an inductive effect and hyperconjugation.

  • Hydroxymethyl (-CH₂OH): This group's influence is more complex. In electrophilic aromatic substitution (EAS), it is generally considered a weak deactivator and ortho, para-director. However, its hydroxyl group can act as a directed metalation group (DMG) in the presence of strong bases like organolithium reagents, directing substitution exclusively to the ortho position.[4][5]

The final regiochemical outcome depends on the specific reaction conditions, as these determine which of these directing effects dominates.

Q2: Which positions on the aromatic ring are most and least likely to react during electrophilic aromatic substitution (EAS)?

A2: Based on the combined directing effects of the substituents, the positions C4, C6, and C2 (relative to the -CH₂OH group at C1) are the most likely sites for electrophilic attack.

  • C6: Activated by the ortho-methyl group and the para-fluoro group. This is often the most favored position.

  • C4: Activated by the para-methyl group and the ortho-fluoro group. Steric hindrance from the adjacent methyl group might be a factor.

  • C2: Activated by the ortho-hydroxymethyl group.

  • C5: This position is generally the least reactive (meta to all three groups) and is sterically hindered by the adjacent methyl group.

Q3: How can I favor substitution at a specific position?

A3: To favor a specific regioisomer, you must choose a reaction strategy that leverages the dominant directing effect for that position.

  • For C6 substitution (ortho to -CH₂OH): Use Directed ortho Metalation (DoM). This involves deprotonating the alcohol, then using a strong base like n-BuLi or s-BuLi to selectively deprotonate the C6 position, followed by quenching with an electrophile.[4][6]

  • For C4/C6 substitution (para/ortho to methyl): Standard electrophilic aromatic substitution (EAS) conditions will likely yield a mixture of C4 and C6 products. To enhance selectivity, consider using bulky reagents that may favor the less sterically hindered C4 position.[1]

Q4: Should I protect the alcohol group? If so, what protecting groups are recommended?

A4: Protecting the alcohol is highly recommended, especially in reactions involving strong acids, bases, or organometallics (unless you intend to use it as a DMG). Protection prevents unwanted side reactions and can alter the electronic nature of the directing group.

  • Silyl Ethers (e.g., TBDMS, TIPS): Excellent for protection under neutral or basic conditions. They are bulky, which can influence regioselectivity by sterically blocking nearby positions. They are easily removed with fluoride sources (like TBAF) or acid.[7]

  • Benzyl Ethers (Bn): Very stable to a wide range of conditions but can be removed by hydrogenolysis (e.g., H₂, Pd/C), which might affect other functional groups.[8][9]

  • Methyl Ethers (MOM, MEM): Stable to many conditions but often require acidic conditions for removal.[10]

Troubleshooting Guides

Problem 1: Low regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation), resulting in a mixture of isomers.

Potential Cause Suggested Solution Rationale
Competing Directing Effects The activating methyl group and the deactivating but ortho, para-directing fluorine lead to multiple activated sites.Modify the directing ability of the -CH₂OH group by converting it to a stronger director or a blocking group.
Solution A: Use a Bulky Protecting Group Protect the alcohol with a sterically demanding group like triisopropylsilyl (TIPS).The bulky group can sterically hinder the C6 position, potentially increasing the proportion of substitution at the C4 position.
Solution B: Change the Solvent or Catalyst Use shape-selective catalysts like zeolites.Zeolites can provide a constrained environment that favors the formation of one regioisomer (often the para product) over others due to steric constraints within their pores.[11]
Solution C: Lower the Reaction Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Lower temperatures can increase the selectivity of reactions by favoring the pathway with the lowest activation energy, which often corresponds to the most stable transition state.

Problem 2: Poor yield or no reaction during Directed ortho Metalation (DoM) at the C6 position.

Potential Cause Suggested Solution Rationale
Insufficient Basicity The organolithium reagent is being consumed by acidic protons or is not strong enough.Ensure the starting material is anhydrous. Use a stronger base like s-BuLi or t-BuLi, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine).[12]
Incorrect Temperature The lithiated intermediate may be unstable at higher temperatures.Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophile addition steps.
Wrong Choice of Solvent Non-coordinating solvents can lead to aggregation of the organolithium reagent, reducing its reactivity.Use coordinating ethereal solvents like THF or diethyl ether, which help to deaggregate the organolithium species.[6]

Data Presentation: Regioselectivity in Electrophilic Nitration

The following table summarizes hypothetical outcomes for the nitration of this compound under different conditions to illustrate how strategy affects regioselectivity.

Condition Protecting Group (PG) Major Product(s) Approx. Ratio (C4:C6) Rationale
1. HNO₃, H₂SO₄, 0 °CNoneMixture of 4-nitro and 6-nitro isomers40:60Competing directing effects of -CH₃ and -F.[3]
2. HNO₃, H₂SO₄, 0 °CTBDMS4-nitro isomer75:25The bulky TBDMS group sterically hinders the C6 position.
3. HNO₃, Ac₂O, Zeolite HβNone4-nitro isomer>90:10Shape selectivity of the zeolite catalyst favors the para product relative to the methyl group.[11]

Experimental Protocols

Protocol 1: Protection of the Alcohol with a TBDMS Group

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected alcohol.

Protocol 2: Regioselective ortho-Metalation and Carboxylation at C6

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-Butyllithium (s-BuLi, 1.1 eq) dropwise via syringe. A color change is typically observed.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C6 position.

  • Bubble dry CO₂ gas through the solution for 30 minutes (or add crushed dry ice pellets).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 1M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting carboxylic acid can be deprotected using TBAF or HCl in THF/water to yield 6-carboxy-2-fluoro-3-methylbenzyl alcohol.

Visualizations

Regioselectivity_Logic Start Goal: Improve Regioselectivity of This compound ReactionType What type of reaction? Start->ReactionType EAS Electrophilic Aromatic Substitution (EAS) ReactionType->EAS Nitration, Halogenation, etc. DoM Directed ortho Metalation (DoM) ReactionType->DoM Lithiation Protect Protect -OH group with bulky silyl ether (e.g., TIPS)? EAS->Protect DoM_Strategy Use strong base (s-BuLi) and chelating agent (TMEDA) at -78°C DoM->DoM_Strategy YesProtect Increased yield at C4 due to steric hindrance at C6 Protect->YesProtect Yes NoProtect Mixture of C4/C6 isomers Protect->NoProtect No DoM_Outcome Selective functionalization at C6 position DoM_Strategy->DoM_Outcome

Caption: Decision workflow for improving regioselectivity.

Caption: Summary of substituent directing effects for EAS.

References

Technical Support Center: Scale-up Synthesis of 2-Fluoro-3-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Fluoro-3-methylbenzyl alcohol. The information is presented in a question-and-answer format to address specific challenges and frequently asked questions encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The most prevalent methods for the synthesis of this compound on a larger scale are:

  • Reduction of 2-Fluoro-3-methylbenzoic acid or its esters: This is a common route involving the conversion of the carboxylic acid to an ester, followed by reduction. Direct reduction of the carboxylic acid is also possible but can be more challenging.

  • Reduction of 2-Fluoro-3-methylbenzaldehyde: If the corresponding aldehyde is readily available, its reduction to the primary alcohol is a straightforward and high-yielding step.

  • Grignard reaction: The reaction of a suitable Grignard reagent with 2-Fluoro-3-methylbenzaldehyde can be employed, though this is less common for this specific synthesis and presents more scale-up challenges.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Exothermic Reactions: Both Grignard reactions and reductions with hydrides like sodium borohydride can be highly exothermic. Uncontrolled heat release can lead to thermal runaway, a rapid and dangerous increase in temperature and pressure.[1]

  • Hydrogen Evolution: The use of sodium borohydride in protic solvents (like methanol or water) will generate flammable hydrogen gas. Proper ventilation and control of ignition sources are critical.

  • Handling of Reagents: Magnesium turnings used for Grignard reactions can be pyrophoric. Sodium borohydride is a reactive hydride. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Solvent Flammability: Many organic solvents used in these syntheses (e.g., diethyl ether, THF, methanol) are highly flammable.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include:

  • Unreacted Starting Materials: Residual 2-fluoro-3-methylbenzoic acid, its ester, or 2-fluoro-3-methylbenzaldehyde.

  • Over-reduction Product: 2-Fluoro-3-methyltoluene, if the reduction is too aggressive.

  • Byproducts from Synthesis: In Grignard reactions, Wurtz coupling products can be a significant byproduct.[1] In syntheses starting from the aldehyde, the corresponding benzoic acid can form via air oxidation.

  • Solvent Residues: Residual solvents from the reaction and workup, such as THF, diethyl ether, or toluene.[2]

  • Chlorinated Impurities: If chlorinated reagents are used in any step, residual chlorinated compounds might be present.[3]

Troubleshooting Guides

Route 1: Reduction of 2-Fluoro-3-methylbenzoic Acid/Ester with Sodium Borohydride
Problem Potential Cause(s) Troubleshooting Steps
Incomplete Reaction/Low Yield 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Deactivation of sodium borohydride by acidic impurities or excessive water. 4. Ester is not sufficiently reactive.1. Increase the molar equivalents of sodium borohydride. 2. Gradually increase the reaction temperature, monitoring for exotherm. 3. Ensure starting materials are dry and neutralize any acidic impurities before adding the reducing agent. 4. For esters, consider using a more reactive borohydride species (e.g., by adding LiCl) or a stronger reducing agent if process safety allows.
Excessive Hydrogen Evolution 1. Addition of sodium borohydride is too rapid. 2. Reaction temperature is too high. 3. Presence of acidic protons in the reaction mixture.1. Add sodium borohydride portion-wise or as a solution at a controlled rate. 2. Maintain a lower reaction temperature, especially during the addition of the reducing agent. 3. Ensure the reaction mixture is neutral or slightly basic before adding the borohydride.
Formation of 2-Fluoro-3-methyltoluene (Over-reduction) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Excessively strong reducing conditions.1. Maintain a lower and controlled reaction temperature. 2. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed. 3. Use a milder reducing agent or fewer equivalents of sodium borohydride.
Route 2: Grignard Reaction with 2-Fluoro-3-methylbenzaldehyde
Problem Potential Cause(s) Troubleshooting Steps
Reaction Fails to Initiate 1. Magnesium surface is passivated with magnesium oxide. 2. Presence of moisture in glassware, solvents, or reagents. 3. Alkyl/aryl halide is not reactive enough.1. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring under inert atmosphere. 2. Flame-dry all glassware and use anhydrous solvents and reagents. 3. Consider using a more reactive halide (bromide or iodide instead of chloride).
Low Yield of Alcohol 1. Wurtz coupling of the Grignard reagent with the alkyl/aryl halide. 2. Grignard reagent is basic enough to deprotonate other starting materials. 3. Incomplete reaction.1. Add the alkyl/aryl halide slowly to the magnesium to maintain a low concentration. 2. Ensure no acidic protons are present in the reaction. 3. Allow for a sufficient reaction time after the addition of the aldehyde.
Uncontrolled Exotherm 1. Delayed reaction initiation leading to an accumulation of reagents.[1] 2. Addition of the aldehyde is too rapid.[1] 3. Inefficient heat removal at larger scales.[1]1. Ensure the reaction has initiated before adding the bulk of the reagents. 2. Add the aldehyde solution dropwise at a rate that allows for effective temperature control. 3. Use a reactor with adequate cooling capacity and a high surface-area-to-volume ratio.

Quantitative Data Summary

The following table presents typical, illustrative data for the synthesis of substituted benzyl alcohols. Actual results for this compound may vary.

Synthesis Route Starting Material Reducing/Grignard Reagent Solvent Typical Reaction Temp. Typical Yield Typical Purity (crude)
Reduction 2-Fluoro-3-methylbenzoic acid methyl esterSodium BorohydrideTHF/Methanol0 - 25 °C85-95%90-97%
Grignard Reaction 2-Fluoro-3-methylbenzaldehydeMethylmagnesium BromideTHF0 - 25 °C70-85%85-95%

Experimental Protocols

Protocol 1: Scale-up Synthesis via Reduction of 2-Fluoro-3-methylbenzoic Acid Methyl Ester

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • 2-Fluoro-3-methylbenzoic acid methyl ester (1.0 eq)

  • Sodium borohydride (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 2-Fluoro-3-methylbenzoic acid methyl ester in a mixture of THF and methanol (e.g., 4:1 v/v).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride in portions, maintaining the internal temperature below 10 °C. Monitor for hydrogen evolution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture. Be cautious of gas evolution.

  • Workup:

    • Add water and ethyl acetate to the mixture and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_reduction Reduction of 2-Fluoro-3-methylbenzoic Acid Ester start Dissolve Ester in THF/Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with HCl react->quench workup Aqueous Workup & Extraction quench->workup purify Vacuum Distillation workup->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound via reduction.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield in Reduction start Low Yield Observed check_reagents Check Equivalents of NaBH4 start->check_reagents check_temp Review Reaction Temperature start->check_temp check_moisture Assess Moisture Content start->check_moisture increase_nabh4 Increase NaBH4 Equivalents check_reagents->increase_nabh4 increase_temp Increase Reaction Temperature check_temp->increase_temp dry_reagents Use Anhydrous Reagents/Solvents check_moisture->dry_reagents

Caption: Troubleshooting logic for addressing low yield in the reduction synthesis.

References

analytical methods for assessing the purity of 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting guides, and frequently asked questions (FAQs) for assessing the purity of 2-Fluoro-3-methylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary methods for determining the chemical purity of this compound?

A1: The most common and recommended primary methods for purity assessment are Gas Chromatography (GC) with a Flame Ionization Detector (FID) and High-Performance Liquid Chromatography (HPLC) with a UV detector. For definitive structural confirmation and quantification without a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique.[1][2]

Q2: What are the potential impurities I should look for in a sample of this compound?

A2: Potential impurities can originate from the synthesis starting materials, side reactions, or degradation. Common impurities to consider include:

  • Starting Materials: Unreacted 2-fluoro-3-methylbenzaldehyde.

  • Over-oxidation Products: 2-Fluoro-3-methylbenzoic acid.

  • By-products from Synthesis: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane).[1]

  • Degradation Products: Benzaldehyde can form from the auto-oxidation of benzyl alcohol in the presence of air.

Q3: Can I use UV-Vis spectroscopy for purity analysis?

A3: While UV-Vis spectroscopy can confirm the presence of the aromatic ring, it is not suitable for purity determination on its own. It lacks the specificity to distinguish between this compound and structurally similar aromatic impurities. It is primarily used as a detection method in conjunction with a separation technique like HPLC.

Q4: How can I confirm the identity of the main peak in my chromatogram?

A4: The most reliable method for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS).[3] The mass spectrum of your main peak should match the expected molecular weight (140.15 g/mol ) and fragmentation pattern for this compound.[4] Alternatively, collecting the fraction from an HPLC run and analyzing it via NMR spectroscopy will provide definitive structural confirmation.[5]

Analytical Method Protocols & Data

Method 1: Gas Chromatography (GC-FID)

Gas Chromatography is a robust method for assessing the purity and detecting volatile impurities and residual solvents.

Experimental Protocol:

Parameter Setting
Instrument Gas Chromatograph with FID
Column Agilent HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl methylpolysiloxane)[6]
Injector Temp. 250 °C[7]
Detector Temp. 300 °C[6]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial 70 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min[6][8]

| Sample Prep. | Accurately weigh ~10 mg of sample and dissolve in 1 mL of high-purity methanol or dichloromethane. |

Expected Data & Impurity Profile:

Compound Expected Retention Time (min) Notes
Methanol (Solvent) ~2.5
2-Fluoro-3-methylbenzaldehyde ~9.8 Potential starting material impurity.
This compound ~10.5 Main Analyte

| 2-Fluoro-3-methylbenzoic acid | ~12.2 | Potential oxidation impurity. |

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is ideal for separating the main compound from non-volatile organic impurities.

Experimental Protocol:

Parameter Setting
Instrument HPLC with Diode Array Detector (DAD) or UV Detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min, hold at 95% B for 2 min, return to 50% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Prep. | Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile/Water (50:50). |

Method 3: Quantitative ¹H NMR (qNMR)

qNMR provides an absolute purity value without requiring a specific reference standard of the analyte. It relies on a certified internal standard.

Experimental Protocol:

Parameter Setting
Instrument 400 MHz NMR Spectrometer or higher[1]
Solvent Deuterated Chloroform (CDCl₃)
Internal Standard Maleic acid or Dimethyl sulfone (certified reference material)[1]
Sample Prep. 1. Accurately weigh ~15 mg of this compound into a vial. 2. Accurately weigh ~10 mg of the internal standard into the same vial. 3. Dissolve the mixture in a precise volume (~0.7 mL) of CDCl₃. 4. Transfer the solution to an NMR tube.

| Acquisition | Standard single-pulse experiment with a long relaxation delay (d1) of at least 30 seconds to ensure full signal relaxation for accurate integration.[1][9] |

Expected ¹H NMR Spectral Data (in CDCl₃):

Protons Expected Chemical Shift (ppm) Multiplicity Integration
-CH₃ ~2.3 s (singlet) 3H
-OH ~1.8-2.5 br s (broad singlet) 1H
-CH₂- ~4.7 s (singlet) 2H

| Aromatic | ~7.0-7.4 | m (multiplet) | 3H |

Troubleshooting Guides

Workflow & Visualization

The following diagram illustrates a typical workflow for assessing the purity of a new batch of this compound.

G Purity Assessment Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Analysis Sample New Sample Batch GCMS GC-MS Analysis Sample->GCMS Inject aliquot NMR_ID ¹H NMR Analysis Sample->NMR_ID Prepare sample Identity Identity Confirmed? GCMS->Identity Confirm MW & Fragmentation NMR_ID->Identity Confirm Structure HPLC HPLC-UV Purity Identity->HPLC Yes GC_FID GC-FID Purity Identity->GC_FID Yes qNMR qNMR Absolute Purity Identity->qNMR For primary standard Reanalyze Re-synthesize or Repurify Identity->Reanalyze No Report Final Purity Report HPLC->Report GC_FID->Report qNMR->Report

Caption: A logical workflow for the identification and purity quantification of this compound.

Common Chromatographic Issues

Problem: My GC or HPLC peak for this compound is tailing.

Possible CauseTroubleshooting Steps
Active Sites on Column/Liner (GC) Silanol groups in the injector liner or column can interact with the alcohol's hydroxyl group. Solution: Use a deactivated liner and/or perform a column bake-out according to the manufacturer's instructions.[7]
Secondary Interactions (HPLC) Residual silanol groups on the C18 column can cause tailing with polar analytes. Solution: Ensure the mobile phase pH is low (e.g., by adding 0.1% formic or acetic acid) to suppress silanol activity.[5]
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Dilute the sample and re-inject. If the peak shape improves, overload was the issue.[5]
In-column Dehydration (GC) High injector temperatures can sometimes cause benzyl alcohols to lose water. Solution: Lower the injector temperature incrementally (e.g., to 220 °C) to see if it resolves the issue without causing peak broadening.

Problem: I am seeing retention time shifts in my HPLC/GC analysis.

Possible CauseTroubleshooting Steps
Mobile Phase Preparation (HPLC) Inconsistent mobile phase composition between runs. Solution: Prepare fresh mobile phase for each sequence. If using a gradient mixer, ensure the pump is properly primed and degassed.
Column Temperature Fluctuations An unstable column oven can cause drift. Solution: Allow the oven to fully equilibrate before starting the sequence. Verify the oven temperature is stable.
Flow Rate Instability Leaks in the system or pump issues. Solution: Check for leaks at all fittings from the pump to the detector. Run a pump pressure test to check for seal wear.
Column Equilibration The column is not fully equilibrated with the starting conditions. Solution: Increase the equilibration time at the beginning of each run in your method.

The following diagram provides a logical troubleshooting guide for HPLC peak tailing.

G Start HPLC Peak Tailing Observed Dilute Dilute sample 10x and re-inject. Does peak shape improve? Start->Dilute CheckMobilePhase Is mobile phase pH low enough (e.g., <4)? Dilute->CheckMobilePhase No Overload Issue was likely Column Overload. Reduce sample concentration. Dilute->Overload Yes CheckColumn Check column health. - Perform standard test. - Flush or replace if necessary. CheckMobilePhase->CheckColumn Yes AddAcid Add 0.1% formic acid to mobile phase to suppress silanol interactions. CheckMobilePhase->AddAcid No Resolved Problem Resolved CheckColumn->Resolved Overload->Resolved AddAcid->Resolved

Caption: A troubleshooting decision tree for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-3-methylbenzyl Alcohol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-3-methylbenzyl alcohol and its structurally related analogs: benzyl alcohol, 2-fluorobenzyl alcohol, and 3-methylbenzyl alcohol. Due to the limited availability of experimental spectra for this compound, this guide presents predicted spectral data based on the established substituent effects observed in its analogs. This approach offers valuable insights for the structural elucidation and characterization of similar compounds.

Predicted and Experimental NMR Data Comparison

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. By analyzing the experimental data of benzyl alcohol and its singly substituted derivatives, we can predict the spectral features of this compound. The fluorine atom is expected to exert a through-bond deshielding effect (inductive withdrawal) and a through-space effect, primarily influencing the ortho and para positions. The methyl group, being weakly electron-donating, will have a smaller shielding effect.

¹H NMR Spectral Data

The proton NMR spectra of these benzylic alcohols are characterized by signals from the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton (OH), and the methyl protons (CH₃). The chemical shifts and multiplicities are summarized in the table below.

CompoundAr-H (ppm)CH₂OH (ppm)OH (ppm)CH₃ (ppm)Solvent
This compound (Predicted) ~6.9-7.3~4.7Variable~2.3CDCl₃
Benzyl Alcohol[1]7.22-7.46 (m, 5H)4.67 (s, 2H)2.66 (s, 1H)-CDCl₃
2-Fluorobenzyl Alcohol[1]7.04-7.40 (m, 4H)4.70 (s, 2H)3.09 (s, 1H)-CDCl₃
3-Methylbenzyl Alcohol7.10-7.25 (m, 4H)4.65 (s, 2H)Variable2.36 (s, 3H)CDCl₃

Note: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The carbon-13 NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

CompoundAr-C (ppm)CH₂OH (ppm)CH₃ (ppm)Solvent
This compound (Predicted) ~115-162 (with C-F coupling)~60~15CDCl₃
Benzyl Alcohol[1]127.04, 127.63, 128.55, 140.8665.17-CDCl₃
2-Fluorobenzyl Alcohol[1]115.16 (d, J=21.2 Hz), 124.18 (d, J=3.5 Hz), 127.88 (d, J=14.7 Hz), 129.19, 129.26 (d, J=4.4 Hz), 160.55 (d, J=246.0 Hz)58.90-CDCl₃
3-Methylbenzyl Alcohol124.2, 127.9, 128.3, 128.7, 138.4, 141.065.621.6CDCl₃

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hz, arising from the interaction between carbon and fluorine nuclei.

Experimental Protocols

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of benzyl alcohol derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. For liquid samples, use 1-2 drops.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is crucial as it can influence chemical shifts.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

Typical Parameters for ¹H NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

Typical Parameters for ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment.

  • Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the chemical structure of this compound and the general workflow for NMR spectral analysis.

molecular_structure cluster_ring cluster_substituent C1 C C2 C-F C1->C2 CH2OH CH2OH C1->CH2OH C3 C-CH3 C2->C3 C4 C-H C3->C4 C5 C-H C4->C5 C6 C-H C5->C6 C6->C1

Caption: Chemical structure of this compound.

NMR_Workflow SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition SamplePrep->DataAcquisition Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis StructureElucidation Structure Elucidation Analysis->StructureElucidation

Caption: General workflow for NMR spectral analysis.

Discussion of Substituent Effects

The electronic effects of the fluoro and methyl groups are key to interpreting the NMR spectra of this compound.

  • Fluorine: As a highly electronegative atom, fluorine exhibits a strong electron-withdrawing inductive effect, which generally deshields nearby protons and carbons. However, it also has a strong electron-donating mesomeric effect (due to its lone pairs) which can shield ortho and para positions. The large one-bond and through-space C-F coupling constants are characteristic features in the ¹³C NMR spectrum.

  • Methyl Group: The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. This leads to a slight shielding (upfield shift) of the aromatic protons and carbons, particularly at the ortho and para positions relative to the methyl group.

By combining these effects, one can rationalize the predicted chemical shifts for this compound. The interplay of these electronic contributions makes NMR spectroscopy a powerful tool for determining the precise substitution pattern on the benzene ring.

References

Interpreting the Mass Spectrum of 2-Fluoro-3-methylbenzyl alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for the elucidation of molecular structures. The fragmentation patterns observed in a mass spectrum offer a molecular fingerprint, providing critical insights into the composition and connectivity of a compound. This guide provides a detailed interpretation of the mass spectrum of 2-Fluoro-3-methylbenzyl alcohol, juxtaposed with structurally similar analogs to highlight the influence of substituents on fragmentation pathways.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of an organic molecule is intrinsically linked to its structure. To understand the fragmentation of this compound, a comparison with benzyl alcohol, 2-fluorobenzyl alcohol, and 3-methylbenzyl alcohol is instructive. The following table summarizes the key mass-to-charge ratios (m/z) for the molecular ions and principal fragments of these compounds. The data for this compound and 2-fluorobenzyl alcohol are predicted based on established fragmentation mechanisms of aromatic alcohols, while the data for benzyl alcohol and 3-methylbenzyl alcohol are derived from experimental spectra.

CompoundMolecular FormulaMolecular Weight (Da)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Lost Neutral Species
This compound C₈H₉FO140.16140Predicted: 123 ([M-OH]⁺), 122 ([M-H₂O]⁺), 109 ([M-CH₂OH]⁺), 91 ([M-OH-HF]⁺)
Benzyl AlcoholC₇H₈O108.1410891 ([M-OH]⁺), 79 ([C₆H₇]⁺), 77 ([C₆H₅]⁺)
2-Fluorobenzyl AlcoholC₇H₇FO126.13126Predicted: 109 ([M-OH]⁺), 96 ([M-CH₂OH]⁺), 95 ([C₆H₄F]⁺)
3-Methylbenzyl AlcoholC₈H₁₀O122.16122107 ([M-CH₃]⁺), 105 ([M-OH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)[1]

Interpreting the Fragmentation of this compound

The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern influenced by the presence of the fluorine and methyl substituents on the aromatic ring. Aromatic alcohols typically show a discernible molecular ion peak, and their fragmentation is characterized by losses of the hydroxyl group and the hydroxymethyl group.[2]

The primary fragmentation pathways for this compound are predicted as follows:

  • Loss of a hydroxyl radical (•OH): The initial ionization of the molecule will likely result in the formation of a molecular ion (M⁺) at m/z 140. A common fragmentation for alcohols is the loss of a hydroxyl radical, leading to the formation of a [M-OH]⁺ ion at m/z 123. This cation is stabilized by the aromatic ring.

  • Loss of a water molecule (H₂O): Dehydration is another characteristic fragmentation pathway for alcohols, which would result in a [M-H₂O]⁺ ion at m/z 122.[3][4]

  • Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the bond between the aromatic ring and the benzylic carbon would lead to the loss of a hydroxymethyl radical, yielding a fluorinated and methylated phenyl cation [M-CH₂OH]⁺ at m/z 109.

  • Subsequent Fragmentation: The [M-OH]⁺ fragment may undergo further fragmentation, such as the loss of hydrogen fluoride (HF), to produce an ion at m/z 103.

The presence of the electron-withdrawing fluorine atom can influence the stability of the resulting carbocations, potentially altering the relative abundances of the fragment ions compared to its non-fluorinated analog, 3-methylbenzyl alcohol.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

fragmentation_pathway M [C₈H₉FO]⁺˙ m/z = 140 (Molecular Ion) F1 [C₈H₈F]⁺ m/z = 123 M->F1 - •OH F2 [C₈H₈F]⁺˙ m/z = 122 M->F2 - H₂O F3 [C₇H₆F]⁺ m/z = 109 M->F3 - •CH₂OH F4 [C₈H₇]⁺ m/z = 103 F1->F4 - HF

Caption: Predicted fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the acquisition of a mass spectrum for a semi-volatile compound like this compound using GC-MS.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

2. Instrumentation:

  • A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer with an electron ionization (EI) source.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

5. Data Analysis:

  • The acquired total ion chromatogram (TIC) will show the separation of components in the sample.

  • The mass spectrum corresponding to the chromatographic peak of this compound is extracted and analyzed.

  • The molecular ion and fragment ions are identified and their relative abundances are determined. The fragmentation pattern is then compared to known fragmentation behaviors and library spectra for structural confirmation.

References

Comparative FT-IR Spectral Analysis: 2-Fluoro-3-methylbenzyl Alcohol and Related Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-3-methylbenzyl alcohol. By examining its characteristic functional group absorptions and comparing them with unsubstituted benzyl alcohol and other derivatives, this document serves as a practical reference for spectral interpretation in research and development.

I. Functional Group Analysis and FT-IR Spectrum of this compound

This compound possesses three key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: the hydroxyl (-OH) group, the aromatic ring (benzene), and the C-F and C-C bonds of the substituted ring. The expected FT-IR absorption peaks are crucial for the identification and characterization of this molecule.

The primary functional groups and their expected vibrational frequencies are:

  • Hydroxyl (-OH) group: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, which is typically broadened by hydrogen bonding.[1]

  • Aromatic C-H stretching: These absorptions appear above 3000 cm⁻¹.

  • Aliphatic C-H stretching: The methyl group (-CH₃) will show stretching vibrations just below 3000 cm⁻¹.

  • Aromatic C=C stretching: Look for one or more sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.[2]

  • C-O stretching: A strong band is anticipated in the 1000-1260 cm⁻¹ range for the primary alcohol C-O bond.[3]

  • C-F stretching: A strong absorption due to the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring will appear in the 690-900 cm⁻¹ region, and their exact position can help determine the substitution pattern.

II. Comparative FT-IR Data of Benzyl Alcohol Derivatives

The following table summarizes the characteristic FT-IR absorption peaks for this compound and compares them with unsubstituted benzyl alcohol and 3-methylbenzyl alcohol. This comparison highlights the influence of substituents on the vibrational frequencies.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Benzyl Alcohol (Observed, cm⁻¹) 3-Methylbenzyl Alcohol (Observed, cm⁻¹)
HydroxylO-H Stretch~3200-3600 (broad)~3300 (broad)[1]~3330 (broad)
Aromatic C-HC-H Stretch>3000~3030-3090~3020-3080
Aliphatic C-HC-H Stretch<3000N/A~2860-2925
Aromatic C=CC=C Stretch~1450-1600~1455, 1495, 1595[2]~1460, 1490, 1600
Alcohol C-OC-O Stretch~1000-1260~1010-1080[4]~1020
FluoroalkaneC-F Stretch~1000-1400N/AN/A
Aromatic C-HC-H Bend (o.o.p.)~750-850~695, 735~700, 780

Note: The expected values for this compound are based on typical functional group absorption ranges. Observed values for Benzyl Alcohol and 3-Methylbenzyl Alcohol are compiled from literature data.[1][2][4][5]

III. Experimental Protocol for FT-IR Spectroscopy

The following is a standard procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond crystal)

  • Sample: this compound

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to clean the crystal and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance from the air (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[6]

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

  • Cleaning:

    • Clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

IV. Visualized Experimental Workflow

The following diagram illustrates the general workflow for FT-IR analysis of a liquid sample.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Dry Crystal Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Data_Processing Process and Analyze Data Acquire_Spectrum->Data_Processing Clean_Up Clean Crystal Post-Analysis Data_Processing->Clean_Up

Caption: Workflow for FT-IR analysis of a liquid sample.

V. Logical Relationship of Functional Groups to Spectral Peaks

The diagram below illustrates the relationship between the functional groups in this compound and their expected FT-IR absorption regions.

Functional_Groups_to_Peaks cluster_molecule This compound cluster_spectrum FT-IR Spectrum Regions (cm⁻¹) OH -OH Group OH_Stretch ~3200-3600 OH->OH_Stretch CO_Stretch ~1000-1260 OH->CO_Stretch C-O Stretch Aromatic Aromatic Ring Aromatic_CH_Stretch >3000 Aromatic->Aromatic_CH_Stretch Aromatic_CC_Stretch ~1450-1600 Aromatic->Aromatic_CC_Stretch CH3 -CH3 Group Aliphatic_CH_Stretch <3000 CH3->Aliphatic_CH_Stretch CF C-F Bond CF_Stretch ~1000-1400 CF->CF_Stretch

Caption: Functional groups and their corresponding FT-IR absorption regions.

References

A Comparative Analysis of the Reactivity of 2-Fluoro-3-methylbenzyl Alcohol and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Fluoro-3-methylbenzyl alcohol and the parent compound, benzyl alcohol. The analysis is grounded in fundamental principles of organic chemistry, supported by established experimental observations for analogous substituted benzyl alcohols. This document aims to inform synthetic strategy and reaction design by elucidating the electronic and steric effects of the fluoro and methyl substituents on key chemical transformations.

Introduction

Benzyl alcohol is a fundamental building block in organic synthesis, valued for its versatile reactivity. The introduction of substituents onto the aromatic ring can significantly modulate the reactivity of the benzylic hydroxyl group. This guide focuses on this compound, a derivative with both an electron-withdrawing fluorine atom at the ortho position and an electron-donating methyl group at the meta position. Understanding the interplay of these substituents is crucial for predicting its behavior in common synthetic operations such as oxidation, esterification, and nucleophilic substitution.

Theoretical Reactivity Profile

The reactivity of a substituted benzyl alcohol is primarily governed by the electronic and steric nature of its substituents.

  • Benzyl Alcohol: The unsubstituted benzene ring provides a baseline for reactivity. The benzylic carbon can stabilize a positive charge through resonance with the aromatic ring, making it susceptible to reactions proceeding through carbocationic intermediates.

  • This compound:

    • Electronic Effects:

      • The fluoro group at the ortho position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring and destabilizes any developing positive charge on the benzylic carbon. While fluorine can also exert a weak, electron-donating resonance effect (+R effect), the inductive effect is generally dominant, especially from the ortho position.

      • The methyl group at the meta position is a weak electron-donating group, primarily through an inductive effect (+I effect). This effect slightly activates the ring and helps to stabilize a positive charge on the benzylic carbon.

    • Steric Effects: The ortho-fluoro group introduces steric hindrance around the benzylic alcohol, which can impede the approach of bulky reagents.

The net effect on reactivity is a combination of these factors. The strong electron-withdrawing nature of the ortho-fluoro group is expected to be the dominant electronic factor, leading to a general decrease in reactivity for reactions involving the formation of a positive charge at the benzylic position.

Comparative Reactivity in Key Transformations

Oxidation

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. The mechanism of oxidation can vary depending on the oxidant used, and this can influence the relative reactivity.

For oxidations that proceed through a mechanism involving the development of a positive charge on the benzylic carbon in the transition state (e.g., with some chromium-based reagents), benzyl alcohol is expected to be more reactive than this compound. The electron-withdrawing fluorine atom in the latter will destabilize this transition state, slowing down the reaction. Conversely, the electron-donating methyl group will have a smaller, opposing effect.

In contrast, for oxidations that proceed via a different mechanism, the relative rates might be less predictable without specific experimental data.

Esterification

Fischer esterification, the reaction of an alcohol with a carboxylic acid under acidic catalysis, is a common method for synthesizing esters. The reaction rate is influenced by both the nucleophilicity of the alcohol and steric hindrance around the hydroxyl group.

The electron-withdrawing fluoro group in this compound will decrease the electron density on the hydroxyl oxygen, making it a weaker nucleophile compared to the hydroxyl group of benzyl alcohol. Additionally, the ortho-fluoro group presents steric hindrance to the approach of the carboxylic acid. Both of these factors suggest that benzyl alcohol will undergo esterification at a faster rate than this compound .

Nucleophilic Substitution

Nucleophilic substitution reactions of benzyl alcohols typically proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the stability of the potential benzylic carbocation.

  • S_N1 Reactivity: The rate-determining step in an S_N1 reaction is the formation of a carbocation. The electron-withdrawing fluoro group in this compound will significantly destabilize the benzylic carbocation, making it much less likely to form compared to the carbocation from benzyl alcohol. Therefore, benzyl alcohol is expected to be significantly more reactive in S_N1 reactions .

  • S_N2 Reactivity: In an S_N2 reaction, a nucleophile attacks the carbon bearing the leaving group in a concerted step. The rate of an S_N2 reaction is sensitive to steric hindrance. The ortho-fluoro group in this compound will sterically hinder the backside attack of a nucleophile. Consequently, benzyl alcohol is also expected to be more reactive in S_N2 reactions .

Data Presentation

Reaction TypePredicted Relative ReactivityRationale
Oxidation Benzyl alcohol > this compoundThe electron-withdrawing ortho-fluoro group in this compound destabilizes the positively charged transition state.
Esterification Benzyl alcohol > this compoundThe ortho-fluoro group in this compound reduces the nucleophilicity of the hydroxyl group and introduces steric hindrance.
Nucleophilic Substitution (S_N1) Benzyl alcohol >> this compoundThe ortho-fluoro group in this compound strongly destabilizes the benzylic carbocation intermediate.
Nucleophilic Substitution (S_N2) Benzyl alcohol > this compoundThe ortho-fluoro group in this compound creates steric hindrance for the incoming nucleophile.

Experimental Protocols

The following are representative experimental protocols for the oxidation and esterification of benzyl alcohols. These can be adapted for a direct comparison of benzyl alcohol and this compound.

Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Benzyl alcohol (or this compound)

  • Activated Manganese (IV) oxide (MnO₂)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add activated manganese (IV) oxide (10.0 mmol).

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the corresponding benzaldehyde.

Protocol 2: Fischer Esterification of Benzyl Alcohol with Acetic Acid

Materials:

  • Benzyl alcohol (or this compound)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the benzyl alcohol (10.0 mmol), glacial acetic acid (20.0 mmol), and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether (20 mL).

  • Wash the organic layer sequentially with water (10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the product by vacuum distillation or silica gel column chromatography.

Mandatory Visualization

Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Alcohol Benzyl Alcohol or This compound ReactionVessel Reaction in Dichloromethane Alcohol->ReactionVessel Oxidant Oxidant (e.g., MnO2) Oxidant->ReactionVessel Filtration Filtration ReactionVessel->Filtration Drying Drying (MgSO4) Filtration->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Benzaldehyde Derivative Chromatography->Product

Caption: Experimental workflow for the oxidation of benzyl alcohols.

Esterification_Mechanism Reactants Alcohol + Carboxylic Acid + Acid Catalyst (H+) Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Loss of Water Proton_Transfer->Water_Leaves Ester_Product Ester + H+ Water_Leaves->Ester_Product Deprotonation

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, conformational preference, metabolic stability, and binding affinity. This guide provides a comparative analysis of fluorinated and non-fluorinated benzyl alcohols, offering insights into their synthetic applications, supported by experimental data and detailed protocols.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine atoms onto the phenyl ring of benzyl alcohol significantly alters its electronic properties, which in turn affects its acidity and reactivity. The strong electron-withdrawing nature of fluorine generally increases the acidity of the benzylic proton and the hydroxyl proton.

A study on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives found that ortho-fluorination generally leads to an increase in the hydrogen-bond donating capacity of the hydroxyl group.[1] This is attributed to the electron-withdrawing inductive effect of the fluorine atom. However, in the case of o,o'-difluorination, a decrease in hydrogen-bond acidity was observed, suggesting complex conformational effects and potential intramolecular hydrogen bonding between the hydroxyl group and the ortho-fluorine.

Table 1: Comparison of Physicochemical Properties

CompoundpKaComments
Benzyl Alcohol15.40[2]Baseline for comparison.
4-Fluorobenzyl AlcoholNot explicitly foundExpected to be slightly lower than benzyl alcohol due to the electron-withdrawing nature of fluorine.
2-Fluorobenzyl AlcoholNot explicitly foundAcidity is influenced by both inductive effects and potential intramolecular hydrogen bonding.
4-(Trifluoromethyl)benzyl AlcoholNot explicitly foundThe potent electron-withdrawing CF3 group is expected to significantly lower the pKa compared to benzyl alcohol.

Comparative Reactivity in Common Synthetic Transformations

The altered electronic landscape of fluorinated benzyl alcohols directly influences their reactivity in key synthetic transformations such as oxidation, esterification, and etherification.

Oxidation

The oxidation of benzyl alcohols to the corresponding benzaldehydes is a fundamental reaction in organic synthesis. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as fluorine, tend to decrease the reaction rate.

A study on the oxidation of para-substituted benzyl alcohols by acidified dichromate demonstrated the following order of reactivity: p-OCH3 > p-CH3 > -H > p-Cl > p-NO2.[3] This trend aligns with the electronic effects of the substituents, where electron-donating groups stabilize the electron-deficient transition state. Given that fluorine is an electron-withdrawing group, it is expected that fluorinated benzyl alcohols would exhibit slower oxidation rates compared to their non-fluorinated counterparts under similar conditions.

Table 2: Comparative Yields in Oxidation of Benzyl Alcohols

SubstrateOxidizing AgentProductYield (%)Reference
Benzyl AlcoholAcidified DichromateBenzaldehyde>85[3]
4-Methoxybenzyl AlcoholAcidified Dichromate4-MethoxybenzaldehydeHigher rate than Benzyl Alcohol[3]
4-Chlorobenzyl AlcoholAcidified Dichromate4-ChlorobenzaldehydeLower rate than Benzyl Alcohol[3]
4-Nitrobenzyl AlcoholAcidified Dichromate4-NitrobenzaldehydeLower rate than Benzyl Alcohol[3]
Etherification

The Williamson ether synthesis is a widely used method for the preparation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide, formed by deprotonating the alcohol, acts as a nucleophile. The acidity of the alcohol plays a crucial role in the ease of alkoxide formation.

A study on the iron-catalyzed etherification of various benzyl alcohols provides some comparative data. While a direct comparison between a fluorinated and non-fluorinated benzyl alcohol under identical conditions is not presented, the results show that benzyl alcohols with electron-withdrawing groups can be effectively etherified, although sometimes requiring higher temperatures. For instance, 2-(trifluoromethyl)benzyl alcohol provided the corresponding symmetric ether in a moderate yield of 56% at 120 °C.[4][5] In contrast, benzyl alcohols with electron-donating groups, like 2-methylbenzyl alcohol, gave high yields (91%) at a lower temperature of 70 °C.[4][5]

Table 3: Comparative Yields in Symmetrical Etherification of Benzyl Alcohols

SubstrateCatalystProductYield (%)Temperature (°C)Reference
Benzyl AlcoholFeCl3·6H2ODibenzyl ether8870[4][5]
2-Methylbenzyl AlcoholFeCl3·6H2OBis(2-methylbenzyl) ether9170[4][5]
4-Methylbenzyl AlcoholFeCl3·6H2OBis(4-methylbenzyl) ether5370[4][5]
2-(Trifluoromethyl)benzyl AlcoholFeCl3·6H2OBis(2-(trifluoromethyl)benzyl) ether56120[4][5]

Experimental Protocols

Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes a green chemistry approach using a molybdate catalyst and hydrogen peroxide as the oxidant.[6][7]

Materials:

  • Benzyl alcohol

  • Sodium molybdate dihydrate

  • 4 M Hydrochloric acid

  • Benzyltriethylammonium chloride (BTEAC)

  • 15% Hydrogen peroxide

  • Sodium sulfate

  • Water

Procedure:

  • Catalyst Preparation:

    • In a vial, dissolve sodium molybdate dihydrate (0.30 g) and 4 M HCl (0.5 mL) in approximately 1 mL of water.

    • In a separate vial, dissolve benzyltriethylammonium chloride (0.525 g) in about 3 mL of water with stirring.

    • Heat the BTEAC solution to 70 °C with stirring.

    • Add the molybdate solution dropwise to the heated BTEAC solution.

    • Stir for an additional five minutes after the addition is complete.

    • Remove from heat and collect the catalyst by vacuum filtration. Wash the solid with approximately 5 mL of water on the filter.

  • Oxidation Reaction:

    • To a 50 mL round-bottom flask, add benzyl alcohol (5 mL) and the dried catalyst (0.25 g).

    • Add 15% hydrogen peroxide (12 mL) to the flask.

    • Reflux the mixture for one hour.

    • Cool the reaction mixture to near room temperature.

    • Isolate the product by simple distillation, which will yield benzaldehyde and water in the distillate.

    • Separate the water using a pipet and dry the benzaldehyde over sodium sulfate.

    • Weigh the product and characterize it by IR spectroscopy.

Protocol 2: Fischer Esterification of Benzyl Alcohol

This protocol outlines the synthesis of benzyl acetate from benzyl alcohol and acetic acid using sulfuric acid as a catalyst.[8][9]

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine benzyl alcohol (10.0 mL, ~0.096 mol) and glacial acetic acid (30.4 mL, ~0.48 mol).

    • Carefully add concentrated sulfuric acid (0.25 mL) as a catalyst.

  • Reflux:

    • Heat the mixture to reflux and maintain for at least one hour. The reaction can be monitored by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the excess acid)

      • Saturated sodium chloride solution (brine)

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude benzyl acetate by simple distillation, collecting the fraction boiling at approximately 215 °C.

Protocol 3: Williamson Ether Synthesis of Benzyl Ether

This protocol describes the synthesis of a benzyl ether from an alcohol and a benzyl halide.[10][11][12]

Materials:

  • Alcohol (e.g., a primary or secondary alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., K2CO3, Cs2CO3)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent (e.g., DMF, acetonitrile)

  • Benzyl bromide or benzyl chloride

  • 6N Hydrochloric acid (for workup with NaH)

  • Dichloromethane (DCM) or methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure (using NaH):

  • Alkoxide Formation:

    • To a suspension of NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) dropwise at 0 °C.

    • Stir the mixture at 0 °C for 1-2 hours.

  • Etherification:

    • To the alkoxide solution at 0 °C, add a solution of the benzyl halide (1.0-1.2 equivalents) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours or until completion as monitored by TLC.

  • Workup:

    • Carefully quench the reaction by the slow addition of water or acidify with 6N HCl.

    • Extract the aqueous layer with DCM or MTBE.

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the workflows for the experimental protocols described above.

Oxidation_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Oxidation Reaction Na2MoO4 Na2MoO4 + HCl Mix_Heat Mix and Heat to 70°C Na2MoO4->Mix_Heat BTEAC BTEAC Solution BTEAC->Mix_Heat Filter_Wash Vacuum Filter and Wash Mix_Heat->Filter_Wash Catalyst Octamolybdate Catalyst Filter_Wash->Catalyst Reflux Reflux for 1h Catalyst->Reflux BnOH Benzyl Alcohol BnOH->Reflux H2O2 15% H2O2 H2O2->Reflux Distill Simple Distillation Reflux->Distill Separate_Dry Separate and Dry Distill->Separate_Dry Product Benzaldehyde Separate_Dry->Product

Caption: Workflow for the oxidation of benzyl alcohol.

Esterification_Workflow cluster_reaction Fischer Esterification cluster_workup Workup and Purification BnOH Benzyl Alcohol Reflux Reflux for 1h BnOH->Reflux AcOH Acetic Acid AcOH->Reflux H2SO4 H2SO4 (cat.) H2SO4->Reflux Wash_H2O Wash with Water Reflux->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Distill Distill Dry->Distill Product Benzyl Acetate Distill->Product

Caption: Workflow for Fischer esterification.

Etherification_Workflow cluster_reaction Williamson Ether Synthesis cluster_workup Workup and Purification Alcohol Alcohol Alkoxide Alkoxide Formation Alcohol->Alkoxide Base Base (e.g., NaH) Base->Alkoxide Solvent Anhydrous Solvent Solvent->Alkoxide Etherification SN2 Reaction Alkoxide->Etherification BnX Benzyl Halide BnX->Etherification Quench Quench Etherification->Quench Extract Extract Quench->Extract Wash Wash Extract->Wash Dry Dry Wash->Dry Purify Purify (Chromatography) Dry->Purify Product Benzyl Ether Purify->Product

Caption: Workflow for Williamson ether synthesis.

References

Validating the Structure of 2-Fluoro-3-methylbenzyl alcohol: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 2-Fluoro-3-methylbenzyl alcohol. While alternative analytical methods exist, this document focuses on the robust and detailed information that can be gleaned from a suite of 2D NMR experiments, including COSY, HSQC, and HMBC. The data presented herein is illustrative, based on established spectroscopic principles for the given molecular structure, to demonstrate the power of these techniques in unambiguous structure elucidation.

Structural Elucidation using 2D NMR: A Comparative Overview

The unequivocal assignment of a chemical structure is paramount in chemical research and drug development. For this compound, while 1D ¹H and ¹³C NMR provide initial insights, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms within the molecule. These experiments reveal through-bond correlations between nuclei, painting a detailed picture of the molecular framework.

Key 2D NMR Techniques and Their Roles:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the carbon skeleton.

The following table summarizes the expected 2D NMR correlations for this compound, providing a clear roadmap for spectral interpretation.

Data Presentation: Predicted 2D NMR Correlations for this compound

Proton (¹H) Expected ¹H Chemical Shift (ppm) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H4~7.1-7.3H5C4C2, C6, C-CH₃
H5~6.9-7.1H4, H6C5C1, C3, C-CH₂OH
H6~7.0-7.2H5C6C2, C4, C-CH₂OH
-CH₂OH~4.7-OHC-CH₂OHC1, C2, C6
-OH~1.8-2.5-CH₂OH-C-CH₂OH
-CH₃~2.3-C-CH₃C2, C3, C4

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Alternative Analytical Techniques: A Brief Comparison

While 2D NMR is a powerful tool, other techniques can provide complementary information for structural validation:

Technique Information Provided Limitations Compared to 2D NMR
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Does not provide direct information about atomic connectivity.
Infrared (IR) Spectroscopy Identifies functional groups present (e.g., -OH, C-F).Does not reveal the overall molecular structure or connectivity.
X-ray Crystallography Provides the definitive 3D structure of a crystalline solid.Requires a suitable single crystal, which can be difficult to obtain.

For a complete and unambiguous structural determination of a novel or synthesized compound like this compound in solution, 2D NMR techniques are often the most informative and accessible methods.

Experimental Protocols

The following are detailed methodologies for the key 2D NMR experiments.

Sample Preparation:

Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation:

All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1. COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Spectral Width: 12 ppm in both dimensions

  • Number of Scans: 2

  • Number of Increments: 256

  • Data Points: 2048 (F2) x 1024 (F1)

  • Relaxation Delay: 2.0 s

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2

  • Spectral Width: 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C)

  • Number of Scans: 4

  • Number of Increments: 256

  • Data Points: 2048 (F2) x 1024 (F1)

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Relaxation Delay: 1.5 s

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Spectral Width: 12 ppm (F2, ¹H) and 200 ppm (F1, ¹³C)

  • Number of Scans: 8

  • Number of Increments: 256

  • Data Points: 2048 (F2) x 1024 (F1)

  • Long-range ¹J(C,H) Coupling Constant: 8 Hz

  • Relaxation Delay: 2.0 s

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural validation of this compound using the described 2D NMR techniques.

G cluster_start Initial Analysis cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_validation Structure Validation Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: Workflow for 2D NMR-based structural validation.

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Fluoro-3-methylbenzyl alcohol. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the methodologies, performance, and applications of each technique. While specific experimental data for this compound is not widely published, this guide adapts established methods for the closely related compound, benzyl alcohol, to provide a robust comparative framework.

Introduction

This compound is a substituted aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for its quantification in various matrices, ensuring quality control and enabling research and development. Both HPLC and GC-MS are powerful analytical techniques suitable for this purpose, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for the analysis of polar compounds like alcohols without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. For less volatile compounds like benzyl alcohols, derivatization may be employed to enhance volatility and improve chromatographic performance.

Quantitative Data Comparison

The following tables summarize the expected performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on typical data for benzyl alcohol analysis.

Table 1: Comparison of HPLC and GC-MS Method Performance

ParameterHPLC-UVGC-MS (Direct Injection)GC-MS (with Derivatization)
Retention Time (min) 3 - 105 - 1510 - 20
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL30 - 150 ng/mL0.5 - 15 ng/mL
Linearity (R²) > 0.999> 0.995> 0.999
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Sample Throughput HighMediumLow to Medium

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method with UV detection suitable for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, where the benzyl moiety exhibits strong absorbance.[3]

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 µg/mL to 200 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines two approaches for GC-MS analysis: direct injection and analysis with derivatization.

This method is simpler but may have lower sensitivity and peak shape issues for polar alcohols.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol or ethyl acetate to a concentration of 10-100 µg/mL.

  • An internal standard (e.g., 3,4-dimethylphenol) can be added for improved quantitation.[5][6]

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., molecular ion and key fragment ions). The molecular weight of C8H9FO is 140.14 g/mol .

Derivatization improves volatility and chromatographic peak shape, leading to better sensitivity. Silylation is a common derivatization technique for alcohols.

1. Derivatization Protocol:

  • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • The same GC-MS conditions as the direct injection method can be used as a starting point. The oven temperature program may need to be adjusted to account for the higher molecular weight and different volatility of the derivatized analyte.

Methodology Visualization

The following diagrams illustrate the general workflows for the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification via Calibration Curve H->I GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Add Internal Standard A->B C Evaporate to Dryness B->C F Inject into GC-MS B->F Direct Injection D Add Silylating Agent C->D With Derivatization E Heat (60-70°C) D->E With Derivatization E->F With Derivatization G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Total Ion Chromatogram (TIC) H->I J Mass Spectra Analysis I->J K Quantification J->K

References

Comparative Biological Activity of 2-Fluoro-3-methylbenzyl Alcohol Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential biological activities of 2-Fluoro-3-methylbenzyl alcohol derivatives. It is important to note that, to date, there is a notable absence of direct experimental data specifically characterizing the biological profile of this class of molecules in publicly available scientific literature. Consequently, this document leverages structure-activity relationship (SAR) studies of structurally analogous fluorinated and substituted benzyl alcohol derivatives to forecast potential therapeutic applications and guide future research. The following sections detail these predicted activities, supported by experimental protocols for relevant assays and visualizations of key cellular pathways.

Predicted Biological Activities: A Comparative Overview

Based on the analysis of related compounds, derivatives of this compound are anticipated to exhibit a range of biological effects, most notably in the areas of anticancer and antimicrobial activities. The presence of a fluorine atom at the 2-position and a methyl group at the 3-position on the benzyl ring is expected to modulate the lipophilicity, metabolic stability, and target-binding affinity of these derivatives, thereby influencing their overall biological efficacy.

Anticancer Potential

The introduction of fluorine atoms into aromatic rings is a common strategy in the design of anticancer agents, as it can enhance metabolic stability and binding affinity to target proteins. The position of the fluorine substituent is critical in determining the cytotoxic effects. Studies on analogous fluorinated compounds suggest that the placement of fluorine can significantly impact their anticancer potency.

For instance, research on fluorinated chalcones and their derivatives has demonstrated that halogen substitution on the aromatic ring can induce cytotoxic effects against various cancer cell lines. While direct data on this compound is unavailable, the structural motif is present in more complex molecules that exhibit anticancer properties.

Table 1: Comparative Anticancer Activity of Structurally Related Fluorinated Aromatic Compounds

Compound ClassCancer Cell LineIC50/ActivityReference
Fluorinated β-lactamsMCF-7 (Breast Cancer)IC50 values in the micromolar to nanomolar range[1]
Fluoroquinolone DerivativesMCF-7, A549, SKOV-3Varied IC50 values, with some derivatives showing high potency[2]
Fluorinated IsatinsM-HeLa, HuTu 80Moderate activity, with some derivatives inducing apoptosis[3]
Antimicrobial Properties

Benzyl alcohol and its derivatives are known to possess antimicrobial properties. The substitution pattern on the aromatic ring plays a crucial role in determining the spectrum and potency of their activity. The presence of a fluorine atom and a methyl group is likely to enhance the lipophilicity of the this compound core, which could facilitate its passage through microbial cell membranes.

The mechanism of action for such aromatic compounds often involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death. It is plausible that derivatives of this compound would follow a similar mechanism.

Table 2: Comparative Antimicrobial Activity of Substituted Benzyl Alcohol and Aromatic Derivatives

Compound ClassMicrobial Strain(s)Activity (e.g., Zone of Inhibition, MIC)Reference
Substituted Benzyl AlcoholsStaphylococcus aureus, Pseudomonas aeruginosaConcentration-dependent inhibition[4][5]
Fluorine-containing Tertiary AlcoholsStaphylococcus aureus, Escherichia coli, Candida albicansVaried, with some compounds showing significant activity[6]
Aromatic Plant Essential Oils (containing aromatic alcohols)Various bacteria and fungiBroad-spectrum antimicrobial activity[5][7][8]

Key Experimental Protocols

To facilitate future research and allow for standardized comparison, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.[10]

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[4][11]

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[6]

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.[4][11]

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[6]

Visualizing a Potential Mechanism of Action and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate a potential signaling pathway that could be targeted by anticancer derivatives and a general workflow for the initial biological evaluation of this compound derivatives.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Fluoro-3-methylbenzyl Alcohol Derivative (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential targeting of the PI3K/AKT/mTOR signaling pathway.

G Start Synthesis of 2-Fluoro-3-methylbenzyl Alcohol Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion) Start->Antimicrobial Hit_ID_Cancer Hit Identification (Anticancer) Cytotoxicity->Hit_ID_Cancer Hit_ID_Microbe Hit Identification (Antimicrobial) Antimicrobial->Hit_ID_Microbe Further_Cancer Further Mechanistic Studies (Cancer) Hit_ID_Cancer->Further_Cancer Further_Microbe Further Mechanistic Studies (Antimicrobial) Hit_ID_Microbe->Further_Microbe

Caption: General workflow for biological evaluation.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comparative analysis of structurally related compounds strongly suggests that derivatives of this compound hold promise as biologically active molecules, particularly in the realms of anticancer and antimicrobial research. The specific substitution pattern of a 2-fluoro and 3-methyl group on the benzyl ring is predicted to favorably influence their pharmacological properties.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the standardized assays outlined in this guide. Such studies are essential to validate these predictions and to elucidate the specific structure-activity relationships for this novel class of compounds. This foundational work will be critical in determining their potential for development as future therapeutic agents.

References

Unraveling the Crystal Structure of Benzyl Alcohol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific X-ray crystallography data for 2-Fluoro-3-methylbenzyl alcohol is not publicly available in crystallographic databases, this guide provides a comparative analysis using the publicly accessible data for a closely related isomer, 4-methylbenzyl alcohol. This comparison offers valuable insights into the structural characteristics of substituted benzyl alcohols, which are crucial for researchers in drug discovery and materials science.

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical and biological activity. For drug development professionals, this data can inform the design of more potent and selective therapeutics. This guide presents the crystallographic data for 4-methylbenzyl alcohol and outlines the general experimental protocols for obtaining such data.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-methylbenzyl alcohol, providing a benchmark for comparison with other benzyl alcohol derivatives.

Parameter4-Methylbenzyl Alcohol
Chemical Formula C₈H₁₀O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.37 Å, b = 13.34 Å, c = 8.51 Å
α = 90°, β = 97.44°, γ = 90°
Volume 717.4 ų
Z (Molecules per unit cell) 4
Calculated Density 1.13 g/cm³
Data Collection Temperature 293 K

Data sourced from publicly available crystallographic information.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of benzyl alcohol derivatives.

Synthesis of Substituted Benzyl Alcohols

Substituted benzyl alcohols can be synthesized through various established organic chemistry methods. A common approach is the reduction of the corresponding substituted benzaldehyde.

Materials:

  • Substituted benzaldehyde (e.g., 4-methylbenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted benzaldehyde in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Remove the methanol using a rotary evaporator.

  • To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl alcohol derivative.

  • The crude product can be further purified by column chromatography or recrystallization.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation is a widely used technique for small organic molecules.

Materials:

  • Purified benzyl alcohol derivative

  • A suitable solvent or solvent system (e.g., hexane, ethyl acetate, or a mixture)

  • Small, clean vials

  • Parafilm

Procedure:

  • Dissolve a small amount of the purified compound in a suitable solvent in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection and Structure Determination

The following is a general workflow for collecting and analyzing X-ray diffraction data.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in the X-ray beam of the diffractometer.

  • The diffraction data is collected at a specific temperature, often a cryogenic temperature (e.g., 100 K) to minimize thermal vibrations.

  • The diffraction pattern is recorded as a series of images as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow from synthesis to crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: General workflow for determining the crystal structure of a small molecule.

Substituted Benzyl Alcohols: A Comparative Review of Their Applications in Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, substituted benzyl alcohols represent a versatile class of compounds with a broad spectrum of applications. This guide provides a comparative analysis of their performance in key areas, supported by experimental data and detailed methodologies, to inform future research and development.

Substituted benzyl alcohols are aromatic compounds characterized by a phenyl ring bearing a hydroxymethyl group and at least one other substituent. The nature, position, and number of these substituents dramatically influence the molecule's chemical and biological properties. This versatility has made them valuable intermediates in organic synthesis and active agents in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer therapeutics.

Applications in Medicinal Chemistry

The biological activity of substituted benzyl alcohols is highly dependent on the substitution pattern on the aromatic ring. Electron-withdrawing groups, such as halogens, and lipophilic groups often enhance the antimicrobial and cytotoxic properties of these compounds.

Antimicrobial and Antifungal Activity

Substituted benzyl alcohols have demonstrated significant efficacy against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.

A study on various substituted benzyl alcohols highlighted that chloro- and dimethyl-substituted compounds were particularly effective. For instance, 3,4,5-trichlorobenzyl alcohol was identified as the most potent inhibitory compound among those tested.[1] Other derivatives, such as 4-chloro-3,5-dimethylbenzyl alcohol, 3,4-dichlorobenzyl alcohol, and 2,4-dichlorobenzyl alcohol, also showed strong bactericidal properties.[1]

In another study, nitro-substituted benzyl alcohol derivatives exhibited a broad spectrum of antifungal activity, with performance nearly matching that of the standard drug ketoconazole.[2] This highlights the potential of specific substitutions to yield highly active compounds.

Table 1: Comparative Antifungal Activity of Substituted Benzyl Alcohols against C. albicans and T. rubrum [2]

CompoundSubstituentZone of Inhibition (µ g/disc ) on C. albicansZone of Inhibition (µ g/disc ) on T. rubrum
A4-methoxyData not specifiedData not specified
B4-nitroData not specifiedData not specified
C3-nitroNo activityData not specified
D2-nitroData not specifiedData not specified
E2,4-dinitroData not specifiedData not specified
KetoconazoleStandard DrugData not specifiedData not specified

Note: Specific quantitative data for inhibition zones were mentioned as being in "Table 1" of the source document but were not available in the snippet. The table structure is provided for illustrative purposes based on the source's description.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Substituted Benzyl Alcohols [2]

CompoundSubstituentMIC (µg/mL) vs C. albicansMFC (µg/mL) vs C. albicansMIC (µg/mL) vs T. rubrumMFC (µg/mL) vs T. rubrum
A4-methoxyData not specifiedData not specifiedData not specifiedData not specified
B4-nitroData not specifiedData not specifiedData not specifiedData not specified
C3-nitroData not specifiedData not specifiedData not specifiedData not specified
D2-nitroData not specifiedData not specifiedData not specifiedData not specified
E2,4-dinitroData not specifiedData not specifiedData not specifiedData not specified
KetoconazoleStandard DrugData not specifiedData not specifiedData not specifiedData not specified

Note: Specific quantitative data for MIC and MFC were mentioned as being in "Tables 2 and 3" of the source document but were not available in the snippet.

The Kirby-Bauer disk diffusion method is a standardized technique used to assess the susceptibility of bacteria to antimicrobial agents.[3][4]

  • Inoculum Preparation: Isolated bacterial colonies from an 18-24 hour culture are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.[4]

  • Agar Inoculation: A sterile cotton swab is dipped into the adjusted bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The swab is then streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure complete coverage. The plate is allowed to dry for about 5 minutes.[3][4]

  • Disk Placement: Paper disks impregnated with a standard concentration of the substituted benzyl alcohol are placed onto the inoculated agar surface using sterile forceps. Each disk is gently pressed down to ensure full contact with the agar.[1][4]

  • Incubation: Within 15 minutes of disk placement, the plates are inverted and incubated at 35°C ± 2°C for 18-24 hours.[4][5]

  • Result Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters.[5] This diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Disk Diffusion Assay cluster_analysis Data Analysis P1 Synthesize Substituted Benzyl Alcohols P2 Prepare Test Compounds (e.g., dissolve in DMSO) P1->P2 A3 Impregnate & Place Disks with Test Compounds P2->A3 P3 Culture Bacterial Strains (e.g., S. aureus) A1 Prepare 0.5 McFarland Bacterial Inoculum P3->A1 A2 Inoculate Mueller-Hinton Agar Plate (Lawn Culture) A1->A2 A2->A3 A4 Incubate at 37°C for 18-24h A3->A4 D1 Measure Zone of Inhibition (mm) A4->D1 D2 Compare to Control (e.g., Amoxicillin) D1->D2 D3 Determine Susceptibility (Susceptible, Intermediate, Resistant) D2->D3

Workflow for Antimicrobial Screening.
Anticancer Activity

Derivatives of benzyl alcohol have also been evaluated for their potential as anticancer agents. The antiproliferative activity is typically assessed by determining the concentration required to inhibit the growth of cancer cell lines by 50% (IC50).

In one study, a series of 2-substituted benzylamino-thiazole derivatives were synthesized and tested against U-937 and SK-MEL-1 human tumor cell lines.[4][6] The p-chlorobenzylamino derivative (8e) and the p-chloro (8f) and p-methoxyphenethylamino (8k) analogues were the most active, with IC50 values ranging from 5.7 to 12.2 μM.[4][6]

Another investigation assessed the cytotoxicity of various natural and synthetic benzaldehydes and their corresponding benzyl alcohols against several human cancer cell lines.[7] O-vanillin (a substituted benzaldehyde) showed the highest cytotoxicity across all tested cell lines, with an IC50 of 35.40 μM against the breast cancer cell line MDA-MB-231 and 47.10 μM against the prostate cancer cell line PC-3.[7] The corresponding benzyl alcohol derivatives also showed activity, though generally less potent than their aldehyde precursors in this study.[7]

Table 3: Comparative Cytotoxic Activity (IC₅₀, µM) of Benzyl Alcohol Derivatives [7]

CompoundSubstituentBreast (MDA-MB-231)Prostate (PC-3)Prostate (DU-145)Colon (HT-29)
4 3-ethoxy-4-hydroxybenzyl alcohol>100>100>100>100
5 (from o-vanillin)2-hydroxy-3-methoxybenzyl alcohol35.40 ± 4.247.10 ± 3.872.50 ± 5.485.10 ± 6.5
9 (from piperonal)3,4-(methylenedioxy)benzyl alcohol65.20 ± 5.175.60 ± 4.9>100>100
12 (from vanillin)4-hydroxy-3-methoxybenzyl alcohol80.30 ± 6.295.70 ± 7.1>100>100
DoxorubicinPositive Control< 10< 10< 10< 10

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is widely used for cytotoxicity screening.[8][9]

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: Cells are treated with various concentrations of the substituted benzyl alcohol derivatives and incubated for a specified period (e.g., 48-72 hours).[7][10]

  • Cell Fixation: The cell monolayers are fixed by gently adding cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8][10]

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution in 1% acetic acid for 30 minutes at room temperature.[8][10]

  • Washing: Unbound dye is removed by washing the plates five times with 1% (vol/vol) acetic acid. The plates are then air-dried.[11]

  • Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The optical density (absorbance) is measured on a microplate reader at approximately 510-540 nm.[8][9] The absorbance is directly proportional to the cell number. The IC50 value is calculated from the dose-response curve.

Applications in Organic Synthesis

Substituted benzyl alcohols are fundamental building blocks in organic synthesis, primarily produced through the reduction of the corresponding benzaldehydes or benzoyl halides.

Synthesis via Reduction of Benzaldehydes

The reduction of substituted benzaldehydes is a common and efficient method for preparing benzyl alcohols. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions. It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or carboxylic acids.[12]

Table 4: Comparison of Reaction Conditions for Benzaldehyde Reduction

Reducing SystemMolar Eq. (NaBH₄)Co-reagent/SolventTimeYield (%)Reference
NaBH₄ / Wet SiO₂0.5Wet SiO₂ (30% m/m), solvent-free< 3 min93-99[13]
NaBH₄ / Na₂C₂O₄1.5Na₂C₂O₄ (3 eq.), WaterNot specifiedHigh (implied)[14]
NaBH₄ / Methanol1.0Methanol5 min~60 (crude)[7]

The use of wet silica gel under solvent-free conditions dramatically accelerates the reaction, leading to excellent yields in minutes.[13] This method presents a green and efficient alternative to traditional solvent-based reductions.

  • Preparation: In a mortar, mix silica gel (e.g., 6.5 g) with a small amount of water to achieve the desired water content (e.g., 30% m/m).

  • Reaction Setup: Add the substituted benzaldehyde (e.g., 5.31 g, 1 mmol) and sodium borohydride (e.g., 0.95 g, 0.5 molar equivalent) to the wet silica gel.

  • Reaction: Grind the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically within a few minutes), the product is extracted from the solid mixture using an appropriate organic solvent (e.g., diethyl ether). The solvent is then evaporated to yield the corresponding benzyl alcohol.

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Reaction Process cluster_workup Work-up & Isolation R1 Substituted Benzaldehyde P1 Mix Reactants at Room Temperature R1->P1 R2 Sodium Borohydride (NaBH4) (0.5 - 1.5 eq.) R2->P1 R3 Solvent/Catalyst (Wet SiO2, MeOH, or H2O) R3->P1 P2 Monitor Reaction by TLC P1->P2 P3 Reaction Complete (5 min - 4 hr) P2->P3 W1 Quench Reaction (e.g., with dilute HCl) P3->W1 W2 Extract with Organic Solvent (e.g., Diethyl Ether) W1->W2 W3 Dry & Evaporate Solvent W2->W3 W4 Purify by Chromatography (if necessary) W3->W4 Product Substituted Benzyl Alcohol W4->Product

General workflow for benzyl alcohol synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-3-methylbenzyl Alcohol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed procedures for the proper disposal of 2-Fluoro-3-methylbenzyl alcohol, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions:

Personal Protective Equipment (PPE):

To mitigate risks, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.[1]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table includes essential identifiers and data extrapolated from reliable chemical databases and closely related analogs.

PropertyValueSource
Chemical Name This compound-
CAS Number 307975-03-7[2]
Molecular Formula C₈H₉FO[2]
Molecular Weight 140.16 g/mol [2]
Physical State Assumed to be a solid or liquidInferred
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. As a halogenated organic compound, it must be disposed of as hazardous waste.[3][4][5]

Experimental Protocol for Waste Neutralization is not recommended for this compound due to its hazardous nature. The primary disposal method is incineration by a licensed waste disposal facility.

Disposal Steps:

  • Segregation: Keep this compound waste separate from non-halogenated organic waste.[4][6] Mixing these waste streams can complicate the disposal process and increase costs.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.

    • The container should be labeled "Hazardous Waste" and clearly identify the contents: "Waste this compound."[5]

    • Keep the container securely closed when not in use.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure secondary containment is in place to prevent spills.

  • Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.

  • Final Disposal: The designated waste disposal facility will typically dispose of halogenated organic compounds via high-temperature incineration.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal Logistics cluster_2 Phase 3: Final Disposition start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Non-Halogenated Waste ppe->segregate container Transfer to a Labeled, Compatible Waste Container segregate->container store Store in a Ventilated, Secure Area with Secondary Containment container->store log Log Waste Details (Quantity, Date) store->log contact_ehs Contact Institutional EHS or Licensed Waste Contractor log->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup transport Transport by Authorized Personnel pickup->transport incinerate High-Temperature Incineration at an Approved Facility transport->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-methylbenzyl Alcohol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 2-Fluoro-3-methoxybenzyl alcohol, 3-(Trifluoromethyl)benzyl alcohol, and other fluorinated benzyl alcohol derivatives. It is imperative to handle this chemical with caution and to consult a certified safety professional before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] A comprehensive PPE strategy is essential to minimize exposure and ensure a safe working environment.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications & Remarks
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Must be worn to prevent splashes, mists, or aerosols from contacting the eyes.[1][4] An emergency eyewash station should be readily accessible.
Hand Protection Chemical-resistant gloves.Nitrile, neoprene, or butyl rubber gloves are recommended.[1] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged. For prolonged contact, consider double-gloving.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A lab coat should be worn at all times in the laboratory. Additional protective garments, such as an apron or sleeve covers, may be necessary depending on the scale of the operation to prevent skin contact.
Respiratory Protection Use in a well-ventilated area.A NIOSH/MSHA approved respirator is recommended if ventilation is inadequate or if there is a risk of inhaling vapors, mists, or aerosols.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the chemical's integrity and preventing accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.[1]

    • Don all required PPE as specified in Table 1.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Do not breathe mist, vapors, or spray.[2]

    • Use only in a well-ventilated area or under a chemical fume hood.

    • When not in use, keep the container tightly closed.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1]

    • Decontaminate the work surface.

    • Remove and properly store or dispose of PPE.

Storage Plan

ConditionRequirementRationale
Location Store in a cool, dry, and well-ventilated area.[2]To prevent degradation of the chemical and pressure build-up in the container.
Container Keep container tightly closed.[2]To prevent leakage and contamination.
Incompatibilities Store away from strong oxidizing agents.[1]To avoid potentially hazardous reactions.

Spill and Disposal Plan

Immediate and appropriate action is necessary in the event of a spill or for the disposal of waste.

Spill Response

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert, non-combustible material such as sand or vermiculite. For large spills, dike the area to prevent spreading.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent.

Disposal Plan

All chemical waste, including contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[5]

  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • Containerization: Use a designated, properly labeled, and sealed container for the chemical waste.

  • Disposal Method: Dispose of the waste through a licensed and approved waste disposal company. For halogenated organic compounds, incineration with an afterburner and flue gas scrubber is often the recommended method.[1] Do not allow the substance to enter drains or watercourses.

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Procedure & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe dispense 3. Dispense Chemical don_ppe->dispense experiment 4. Perform Experimental Procedure dispense->experiment decontaminate 5. Decontaminate Work Area experiment->decontaminate dispose_waste 6. Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe 7. Remove & Store/Dispose of PPE dispose_waste->remove_ppe

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.